1-Bromo-2-chlorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKTNRBDTDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546122 | |
| Record name | 1-Bromo-2-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108200-18-6 | |
| Record name | 1-Bromo-2-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-bromo-2-chlorobutane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. The document details two principal synthesis routes: the electrophilic addition of bromine chloride to but-1-ene and a multi-step synthesis commencing from 2-butanol. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a vicinal halohydrin derivative of butane, characterized by the presence of bromine and chlorine atoms on adjacent carbon atoms. The differential reactivity of the carbon-bromine and carbon-chlorine bonds makes this compound a versatile building block in organic synthesis, allowing for selective nucleophilic substitution reactions. Its utility is particularly noted in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This guide aims to provide a detailed technical resource for the synthesis of this compound.
Synthesis Pathway 1: Electrophilic Addition to But-1-ene
The most direct route to this compound is the electrophilic addition of bromine chloride (BrCl) across the double bond of but-1-ene. This reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by the chloride ion. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophilic bromine atom adds to the less substituted carbon (C1), and the chloride nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.
Reaction Mechanism
The electrophilic addition of BrCl to but-1-ene is a two-step process:
-
Formation of a cyclic bromonium ion: The electron-rich π-bond of but-1-ene attacks the partially positive bromine atom of the polarized Br-Cl bond, leading to the formation of a three-membered cyclic bromonium ion intermediate and a chloride ion.
-
Nucleophilic attack by chloride: The chloride ion then attacks one of the carbons of the bromonium ion. Due to electronic effects, the attack preferentially occurs at the more substituted carbon (C2), leading to the opening of the ring and the formation of this compound. The addition occurs with anti-stereochemistry.
Experimental Protocol
Materials:
-
But-1-ene (gas or condensed liquid)
-
Bromine chloride (BrCl) or an in-situ generation method (e.g., from N-chlorosuccinimide and sodium bromide)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) as a solvent
-
Inert gas (e.g., nitrogen or argon)
-
Apparatus for gas handling and low-temperature reactions
Procedure:
-
A solution of but-1-ene (1.0 eq) in anhydrous dichloromethane is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, under an inert atmosphere.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of bromine chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the but-1-ene solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the reddish-brown color of bromine chloride.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine chloride.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Quantitative Data
| Parameter | Value |
| Reactants | But-1-ene, Bromine Chloride |
| Solvent | Dichloromethane |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 75-85% |
Signaling Pathway Diagram
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chlorobutane is a dihalogenated alkane that serves as a versatile building block and model compound in advanced organic synthesis.[1] Its structure, featuring bromine and chlorine atoms on adjacent carbons, imparts bifunctionality, enabling a variety of sequential chemical transformations.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and controlled functionalization, making it a valuable precursor for introducing various functional groups and constructing more complex molecular architectures.[1]
This compound, with the molecular formula C₄H₈BrCl, is also a chiral molecule, rendering it highly relevant for the study of stereochemistry and the synthesis of enantiomerically pure compounds.[1] Its utility is particularly noted in the synthesis of potential pharmaceutical intermediates and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its characteristic reactivity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 108200-18-6 | [1][2][3][4] |
| Molecular Formula | C₄H₈BrCl | [1][2][3][4] |
| Molecular Weight | 171.46 g/mol | [1][2][3] |
| Density | 1.434 g/cm³ | [3] |
| Boiling Point | 142 ºC at 760 mmHg | [3] |
| Flash Point | 51.3 ºC | [3] |
| Refractive Index | 1.466 | [3] |
| LogP | 2.39870 | [3] |
| Vapor Pressure | 7.15 mmHg at 25°C | [3] |
| Exact Mass | 169.95000 Da | [2][3] |
| InChIKey | VHMXKTNRBDTDRA-UHFFFAOYSA-N | [1][3] |
| SMILES | CCC(Cl)CBr | [3] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily derived from the differential reactivity of the two carbon-halogen bonds.[1] The carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond, making the bromide ion a better leaving group than the chloride ion.[1] This reactivity difference allows for selective nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for studying nucleophilic substitution mechanisms (S(N)1 and S(_N)2).
-
S(N)2 Reactions: In a bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile will preferentially attack the carbon atom bonded to the bromine. This is a single-step, concerted mechanism where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center.[5] The reaction rate is sensitive to steric hindrance.[1] For instance, in a Finkelstein reaction, treatment with sodium iodide in acetone (B3395972) would selectively form 1-iodo-2-chlorobutane.[1]
-
S(N)1 Reactions: A unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the dissociation of the leaving group. Given that bromide is a better leaving group, the C-Br bond would cleave more readily to form a secondary carbocation, which can then be attacked by a nucleophile.[6] These reactions are favored by polar protic solvents.[1]
The differential reactivity is illustrated in the following diagram:
Caption: Reactivity pathways of this compound in nucleophilic substitutions.
Experimental Protocols
Synthesis of Halogenated Butanes
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general methodology can be adapted from the synthesis of similar haloalkanes like 1-bromobutane (B133212). A plausible route would be the addition of bromine monochloride (BrCl) to 1-butene. An alternative, more general laboratory synthesis for a haloalkane from an alcohol is described below, adapted from the synthesis of 1-bromobutane.[7]
Objective: To synthesize a haloalkane via nucleophilic substitution of an alcohol.
Materials:
-
Corresponding alcohol (e.g., 2-chlorobutan-1-ol (B2956455) for this compound)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Anhydrous calcium chloride (CaCl₂)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine sodium bromide, water, and the starting alcohol.
-
Acid Addition: Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid while swirling. The sulfuric acid reacts with sodium bromide to generate hydrobromic acid (HBr) in situ.[7]
-
Reflux: Reflux the mixture for a specified time (e.g., 45 minutes) to allow the reaction to proceed to completion.
-
Distillation: After reflux, set up for simple distillation to separate the crude haloalkane product from the reaction mixture.
-
Work-up (Liquid-Liquid Extraction):
-
Wash the distillate with water to remove any remaining acid and unreacted alcohol.
-
Wash with cold concentrated sulfuric acid to remove any remaining alcohol and byproducts like ethers or alkenes.
-
Wash with a sodium hydroxide solution to neutralize any remaining acid.[7]
-
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride to remove residual water.
-
Final Purification: Decant the dried liquid into a clean flask and perform a final distillation to obtain the purified haloalkane.
The general workflow for this synthesis and purification process is outlined below:
Caption: General experimental workflow for haloalkane synthesis and purification.
Spectroscopic Analysis Protocol
Characterization of this compound would typically involve Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1. Infrared (IR) Spectroscopy (Neat Liquid Film)
-
Instrumentation: An FT-IR spectrometer is used.
-
Sample Preparation: A single drop of the purified liquid this compound is placed on a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.[8]
-
Data Acquisition: A background spectrum is recorded first. Then, the sample is placed in the spectrometer, and the sample spectrum is acquired.[8]
-
Expected Absorptions:
-
C-H stretch (alkane): ~2850-3000 cm⁻¹
-
C-H bend (alkane): ~1350-1470 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹[9]
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[8]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Expected ¹H NMR Spectrum: The spectrum would be complex due to the chirality at C2. Protons on C1 and C3 would be diastereotopic, leading to more complex splitting patterns than simple first-order analysis would predict. However, one would expect distinct signals for the -CH₃, -CH₂- (on the ethyl group), -CHCl-, and -CH₂Br protons.
-
Expected ¹³C NMR Spectrum: Four distinct signals are expected, corresponding to the four unique carbon environments in the molecule.[8] The carbon attached to the chlorine would be significantly downfield, as would the carbon attached to the bromine.
Applications in Research and Development
This compound serves as a key alkylating intermediate in organic synthesis.[1] Its bifunctional nature is exploited in the stepwise assembly of more complex molecules.[1] The bromine can be selectively displaced by a nucleophile, leaving the chlorine atom available for subsequent transformations.[1] This controlled reactivity is valuable in the synthesis of a variety of organic molecules, including intermediates for pharmaceuticals and agrochemicals.[1][10] Furthermore, its chiral nature makes it an important tool for studying stereochemistry and for the synthesis of enantiomerically pure compounds.[1]
Conclusion
This compound is a halogenated alkane with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its carbon-halogen bonds, make it a valuable and versatile tool for researchers. The ability to selectively functionalize the molecule at two different positions opens up numerous possibilities for the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity and the appropriate experimental protocols for its use are essential for harnessing its full synthetic potential.
References
- 1. This compound|CAS 108200-18-6| [benchchem.com]
- 2. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:108200-18-6 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. 1 Chlorobutane And 2-Bromobutane Lab Report - 742 Words | Cram [cram.com]
- 6. brainly.com [brainly.com]
- 7. pedagogiadaquimicaverde.fc.up.pt [pedagogiadaquimicaverde.fc.up.pt]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
Spectroscopic Analysis of 1-bromo-2-chlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 1-bromo-2-chlorobutane (C₄H₈BrCl). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this dihalogenated alkane.
Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, distinct signals are expected for each unique proton and carbon environment.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃-CH₂- | ~1.10 | Triplet (t) | ~7.5 | 3H |
| CH₃-CH₂ - | ~1.90 | Multiplet (m) | - | 2H |
| -CH(Cl)- | ~4.15 | Multiplet (m) | - | 1H |
| -CH₂(Br) | ~3.75 | Multiplet (m) | - | 2H |
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃-CH₂- | ~12 |
| CH₃-C H₂- | ~28 |
| -C H(Cl)- | ~65 |
| -C H₂(Br) | ~38 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR data for this compound, a liquid at room temperature, is presented below.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1375 - 1470 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 170/172/174 | [C₄H₈⁷⁹Br³⁵Cl]⁺ / [C₄H₈⁸¹Br³⁵Cl]⁺ & [C₄H₈⁷⁹Br³⁷Cl]⁺ / [C₄H₈⁸¹Br³⁷Cl]⁺ | Molecular Ion (M⁺) cluster. The M+2 peak will be the most abundant. |
| 135/137 | [C₄H₈³⁵Cl]⁺ / [C₄H₈³⁷Cl]⁺ | Loss of Br radical. |
| 91 | [C₄H₈Br]⁺ | Loss of Cl radical (less favorable). |
| 55 | [C₄H₇]⁺ | Loss of both Br and Cl. |
| 43 | [C₃H₇]⁺ | Alpha cleavage. |
| 29 | [C₂H₅]⁺ | Fragmentation of the alkyl chain. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Typically, 8 to 16 scans are sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Method:
-
Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas with a constant flow rate.
-
-
MS Method:
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 25-250 amu).
-
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS system and begin data acquisition.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of this compound.
Caption: Logical workflow for molecular structure elucidation.
Caption: Predicted mass spectral fragmentation pathways.
An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and chirality of 1-bromo-2-chlorobutane, a halogenated alkane with significant potential as a versatile building block in organic synthesis. Due to the presence of two chiral centers, this molecule exhibits stereoisomerism, leading to the existence of four distinct stereoisomers. Understanding the unique spatial arrangements and the resulting properties of these isomers is crucial for their application in stereoselective synthesis, particularly in the development of novel therapeutic agents.
Core Concepts: Chirality and Stereoisomerism in this compound
This compound possesses two stereogenic centers at carbon atoms C1 and C2. The presence of four different substituents attached to these carbons—a hydrogen atom, a bromine atom, a chlorine atom, and an ethyl group at C2, and a hydrogen, a bromine, a chlorobutane group, and a hydrogen at C1—results in the molecule being chiral and thus optically active.
The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.
The four stereoisomers are designated using the Cahn-Ingold-Prelog (R/S) nomenclature:
-
(1R, 2R)-1-bromo-2-chlorobutane
-
(1S, 2S)-1-bromo-2-chlorobutane
-
(1R, 2S)-1-bromo-2-chlorobutane
-
(1S, 2R)-1-bromo-2-chlorobutane
The (1R, 2R) and (1S, 2S) isomers are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between any other pairing, for instance (1R, 2R) and (1R, 2S), is diastereomeric.
Data Presentation: Physicochemical Properties
Obtaining precise experimental data for each stereoisomer of this compound is challenging due to the limited availability of published literature for this specific compound. However, based on established principles of stereochemistry and computational predictions, the following tables summarize the expected and computed properties. Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have distinct physical properties.
Table 1: Computed Physicochemical Properties of this compound Stereoisomers
| Property | (1R, 2R) / (1S, 2S) | (1R, 2S) / (1S, 2R) | General (Achiral) |
| Molecular Formula | C₄H₈BrCl | C₄H₈BrCl | C₄H₈BrCl |
| Molecular Weight | 171.46 g/mol | 171.46 g/mol | 171.46 g/mol |
| Boiling Point (Predicted) | Diastereomerically Different | Diastereomerically Different | ~146-148 °C (Predicted) |
| Density (Predicted) | Diastereomerically Different | Diastereomerically Different | ~1.38 g/cm³ (Predicted) |
| Refractive Index (Predicted) | Diastereomerically Different | Diastereomerically Different | ~1.47 (Predicted) |
| Specific Rotation [α]ᴅ | Equal & Opposite to Enantiomer | Equal & Opposite to Enantiomer | 0 (for the racemic mixture) |
Note: The predicted values are based on computational models and may differ from experimental values.
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of each this compound stereoisomer are not extensively documented in readily accessible literature. Therefore, the following sections provide generalized yet detailed methodologies based on established synthetic and purification techniques for analogous chiral halogenated alkanes.
Stereoselective Synthesis
The synthesis of a specific stereoisomer of this compound would typically start from a chiral precursor. An example of a plausible synthetic route is the hydrohalogenation of a chiral alkene.
Protocol: Stereospecific Synthesis of (1R, 2R)-1-bromo-2-chlorobutane from (R)-1-chloro-1-butene
-
Reaction Setup: A solution of (R)-1-chloro-1-butene in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of hydrogen bromide in acetic acid is added dropwise to the stirred solution of the alkene. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired (1R, 2R)-1-bromo-2-chlorobutane. The stereochemical purity can be assessed using chiral GC or HPLC.
Separation of Stereoisomers
A racemic or diastereomeric mixture of this compound can be separated into its constituent stereoisomers using chiral chromatography.
Protocol: Chiral Gas Chromatography (GC) for the Separation of Enantiomers
-
Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) is used.
-
Sample Preparation: A dilute solution of the this compound stereoisomeric mixture is prepared in a volatile solvent like hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, followed by a ramp of 5°C/min to 150°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection and Analysis: A small volume (e.g., 1 µL) of the sample is injected into the GC. The retention times of the different stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will be resolved into two separate peaks on a chiral column.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the relationships between the stereoisomers and a logical workflow for their analysis.
Caption: Stereoisomeric relationships of this compound.
Caption: Experimental workflow for synthesis and analysis.
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-chlorobutane is a chiral haloalkane with significant conformational flexibility. Understanding its three-dimensional structure and the relative energies of its conformers is crucial for predicting its reactivity, designing stereoselective syntheses, and modeling its interactions in biological systems. This guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry and conformational analysis, and outlining the key experimental and computational methodologies for its characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from studies on analogous compounds to present a robust theoretical framework.
Molecular Structure and Stereoisomerism
This compound possesses a single chiral center at the second carbon atom (C2), to which a bromine atom, a chlorine atom, a methyl group, and an ethyl group are attached. Consequently, it exists as a pair of enantiomers: (2R)-1-bromo-2-chlorobutane and (2S)-1-bromo-2-chlorobutane.
The presence of two different halogen atoms on adjacent carbons makes this compound a versatile synthetic building block. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond, allowing for selective functionalization.
The relationship between the stereoisomers of this compound can be visualized as follows:
Conformational Analysis
Rotation around the C1-C2 and C2-C3 single bonds in this compound gives rise to various rotational isomers, or conformers. The relative stability of these conformers is determined by a combination of steric hindrance and electrostatic interactions between the substituents.
Rotation around the C1-C2 Bond
Viewing the molecule along the C1-C2 bond, we can analyze the relative positions of the bromine atom, the chlorine atom, the ethyl group, and the hydrogen atoms. The most stable conformations are expected to be staggered, minimizing torsional strain. Due to the bulky and electronegative nature of the bromine and chlorine atoms, the anti-periplanar conformation, where the bromine and chlorine atoms are 180° apart, is predicted to be one of the most stable conformers. Gauche conformations, where the bromine and chlorine atoms are approximately 60° apart, will also exist and are expected to be slightly higher in energy due to steric and electrostatic repulsion.
Rotation around the C2-C3 Bond
Rotation around the C2-C3 bond involves the relative positioning of the C1 atom (with its substituents), the C4 methyl group, and hydrogen atoms. Again, staggered conformations will be favored. The relative size of the bromochloromethyl group and the methyl group will influence the energies of the anti and gauche conformers.
Predicted Stable Conformers
Based on the analysis of rotations around both the C1-C2 and C2-C3 bonds, several low-energy conformers of this compound are anticipated. The nomenclature for these conformers can be designated by the dihedral angles around the C1-C2 and C2-C3 bonds, respectively (A for anti, G for gauche). For instance, an AG conformer would have an anti arrangement around the C1-C2 bond and a gauche arrangement around the C2-C3 bond. A comprehensive computational study would be required to determine the precise geometries and relative energies of all possible conformers.
The following diagram illustrates the workflow for a computational conformational analysis:
Quantitative Data (Theoretical)
In the absence of direct experimental data for this compound, the following tables present predicted and extrapolated structural parameters based on computational chemistry and data from analogous molecules like 1-bromobutane (B133212) and 2-chlorobutane. These values should be considered as estimates pending experimental verification.
Table 1: Predicted Bond Lengths for a Stable Conformer of this compound
| Bond | Predicted Length (Å) |
| C-Br | 1.96 |
| C-Cl | 1.80 |
| C1-C2 | 1.53 |
| C2-C3 | 1.54 |
| C3-C4 | 1.53 |
| C-H | 1.09 - 1.10 |
Table 2: Predicted Bond Angles for a Stable Conformer of this compound
| Angle | Predicted Angle (°) |
| Br-C1-C2 | 112 |
| Cl-C2-C1 | 110 |
| Cl-C2-C3 | 111 |
| C1-C2-C3 | 113 |
| C2-C3-C4 | 112 |
| H-C-H | 109.5 |
| H-C-C | 109.5 |
Table 3: Estimated Relative Energies of Conformers
| Conformer (Rotation about C1-C2) | Dihedral Angle (Br-C1-C2-Cl) | Estimated Relative Energy (kcal/mol) |
| Anti | ~180° | 0 (Reference) |
| Gauche | ~60° | 0.5 - 1.5 |
Note: These are estimations and the actual energy differences will depend on the specific conformation of the entire molecule and the computational method used.
Experimental Protocols
The structural and conformational properties of this compound can be investigated using a combination of spectroscopic and diffraction techniques.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the gas-phase structure of molecules, providing information about bond lengths, bond angles, and the relative abundance of different conformers.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, from which structural parameters and conformational populations can be derived by fitting to theoretical models.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Different conformers will have distinct vibrational spectra, allowing for their identification and the study of their equilibrium as a function of temperature.
Methodology (FT-IR):
-
Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase. For low-temperature studies to isolate conformers, the sample can be dissolved in a suitable solvent like liquid xenon.
-
Spectrum Acquisition: The sample is placed in the path of an infrared beam in an FT-IR spectrometer.
-
Data Analysis: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. By analyzing the temperature dependence of the intensity of specific vibrational bands corresponding to different conformers, the enthalpy difference between them can be determined using a van't Hoff plot.
Methodology (Raman):
-
Sample Preparation: Similar to FT-IR, samples can be in various phases.
-
Spectrum Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum provides complementary information to the IR spectrum based on different selection rules. Analysis of temperature-dependent spectra can also yield thermodynamic information about the conformers.
The logical flow for using vibrational spectroscopy for conformational analysis is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, particularly at low temperatures, can provide detailed information about the structure and conformation of this compound. Different conformers will exhibit distinct chemical shifts and coupling constants. In principle, at very low temperatures where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer could be observed. Analysis of coupling constants, particularly 3JHH values, can provide information about dihedral angles through the Karplus equation.
Conclusion
An In-depth Technical Guide to the Thermodynamic Stability and Properties of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability and physicochemical properties of 1-bromo-2-chlorobutane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, theoretical principles, and computational predictions to offer a robust profile for research and development applications. The document covers thermodynamic parameters, spectroscopic signatures, conformational analysis, and plausible experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding.
Introduction
This compound is a vicinal haloalkane containing two different halogen atoms on adjacent carbons. This structural feature imparts distinct chemical reactivity at each halogenated center, making it a valuable intermediate in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective nucleophilic substitution reactions, enabling the stepwise introduction of various functional groups.[1] Its chirality also makes it a useful substrate for stereochemical studies. A thorough understanding of its thermodynamic stability and physicochemical properties is crucial for its effective utilization in synthetic chemistry and drug development.
Thermodynamic Stability
Comparative Thermodynamic Data
To provide context for the thermodynamic stability of this compound, the following table summarizes the available experimental data for structurally related compounds.
| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfG°(gas) (kJ/mol) | S°(gas) (J/mol·K) |
| 1-Bromobutane | C4H9Br | -107.0 | - | - |
| 1-Chlorobutane | C4H9Cl | -133.5 | - | - |
| 1-Bromo-2-chloroethane (B52838) | C2H4BrCl | - | - | - |
Computational Predictions
Computational chemistry provides valuable estimates for thermodynamic properties. While a comprehensive computational study on this compound is not published, databases like PubChem offer computed properties that can be indicative of its general characteristics.[2][3] For more precise thermodynamic data, it is recommended to perform quantum chemical calculations using appropriate levels of theory (e.g., G3 or G4 methods).
Physicochemical Properties
The physical and spectroscopic properties of this compound are essential for its identification, purification, and handling.
Physical Properties
The following table summarizes the known and predicted physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H8BrCl | PubChem[2] |
| Molecular Weight | 171.46 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 108200-18-6 | ChemBK[4] |
| XLogP3-AA (logP) | 2.5 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Spectroscopic Properties
Specific experimental spectra for this compound are not widely available. This section describes the expected spectroscopic features based on its structure and data from analogous compounds.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center, leading to diastereotopic protons. The signals would likely appear in the following regions:
-
-CH₂Br group: A multiplet (likely an ABX system) around 3.5-3.8 ppm.
-
-CHCl- group: A multiplet around 4.0-4.3 ppm.
-
-CH₂- group: A multiplet around 1.8-2.2 ppm.
-
-CH₃ group: A triplet around 1.0-1.2 ppm.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms:
-
-CH₂Br carbon: ~35-45 ppm
-
-CHCl- carbon: ~60-70 ppm
-
-CH₂- carbon: ~25-35 ppm
-
-CH₃ carbon: ~10-15 ppm
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks include:
-
C-H stretching: 2850-3000 cm⁻¹
-
C-H bending: 1375-1470 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹ (likely a strong band)
-
C-Br stretching: 500-600 cm⁻¹ (likely a strong band)
3.2.4. Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing both halogens.
Conformational Analysis
The rotation around the C1-C2 and C2-C3 single bonds in this compound leads to several conformational isomers. The relative stability of these conformers is determined by steric and electronic interactions between the substituents.
Newman Projections and Stability
Drawing from the analysis of 1,2-dihaloethanes, the most stable conformer of this compound is expected to be the one where the bulky bromine and chlorine atoms are in an anti-periplanar arrangement to minimize steric repulsion and dipole-dipole interactions.[5] Gauche conformers, where the halogens are at a 60° dihedral angle, will be higher in energy.
Caption: Anti and Gauche conformers of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the halohydrin formation from 1-butene (B85601), followed by substitution of the hydroxyl group.
Caption: Proposed synthesis of this compound.
Protocol:
-
Chlorohydrin Formation: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 1-butene in a suitable solvent such as tetrahydrofuran (B95107) (THF). Bubble chlorine gas through the solution while maintaining a temperature of 0-5 °C. The reaction mixture should contain water to facilitate the formation of the chlorohydrin.
-
Work-up: After the reaction is complete (monitored by GC), quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess chlorine. Extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Bromination: To the crude 1-chloro-2-butanol, add phosphorus tribromide (PBr₃) dropwise at 0 °C with stirring. Alternatively, the alcohol can be treated with concentrated hydrobromic acid.
-
Purification: After the reaction is complete, pour the mixture onto ice and extract the product with a suitable solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous calcium chloride and purify the this compound by fractional distillation under reduced pressure.
Characterization
The purified product should be characterized by the spectroscopic methods outlined in section 3.2 to confirm its identity and purity.
Conclusion
This compound is a valuable, bifunctional building block for organic synthesis. While direct experimental thermodynamic data remains scarce, this guide provides a comprehensive overview of its expected properties based on established chemical principles and data from analogous compounds. The provided synthetic protocol offers a viable route for its preparation, and the spectroscopic information will aid in its characterization. Further computational and experimental studies are warranted to fully elucidate the thermodynamic and kinetic parameters of this versatile molecule.
References
A Technical Guide to 1-bromo-2-chlorobutane: Properties, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-2-chlorobutane, a versatile halogenated alkane with significant applications in organic synthesis. This document details its nomenclature, physicochemical properties, characteristic reactivity, and a representative experimental protocol, making it a valuable resource for professionals in research and development.
Nomenclature and Identification
The compound with the chemical structure CH₃CH₂CHClCH₂Br is systematically named according to IUPAC nomenclature.
IUPAC Name: this compound[1]
Synonyms and Identifiers:
-
Molecular Formula: C₄H₈BrCl[1]
-
InChI: 1S/C4H8BrCl/c1-2-4(6)3-5/h4H,2-3H2,1H3[1]
-
InChIKey: VHMXKTNRBDTDRA-UHFFFAOYSA-N[1]
-
SMILES: CCC(CBr)Cl[1]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 171.46 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Appearance | Colorless liquid (presumed) | |
| Solubility | Insoluble in water, soluble in organic solvents (presumed) |
Reactivity and Synthetic Utility
This compound is a valuable building block in organic synthesis due to the differential reactivity of its two carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker and bromide is a better leaving group than chloride. This allows for selective nucleophilic substitution reactions at the C1 position.
This selective reactivity makes this compound an excellent substrate for investigating nucleophilic substitution mechanisms (SN1 and SN2) and for the stepwise construction of more complex molecules. It is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical and agrochemical agents.[3]
Illustrative Reaction Pathway: Selective Nucleophilic Substitution
The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited in nucleophilic substitution reactions. The following diagram illustrates a typical Sₙ2 reaction where a nucleophile selectively displaces the bromide ion.
Caption: Sₙ2 reaction of this compound with a nucleophile.
Experimental Protocols
A more illustrative protocol is one that demonstrates the characteristic reactivity of this compound. The Finkelstein reaction, a classic Sₙ2 process, can be used to selectively replace the bromine atom.
Representative Protocol: Finkelstein Reaction of this compound
This protocol describes the selective substitution of the bromine atom in this compound with iodine using sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a molar excess of anhydrous sodium iodide in anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add this compound (1 equivalent) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The precipitation of sodium bromide, which is insoluble in acetone, will indicate that the reaction is proceeding.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel.
-
Add water to the separatory funnel to dissolve the remaining sodium iodide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with saturated brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-1-iodobutane.
-
Purification: The product can be further purified by distillation under reduced pressure.
References
1-Bromo-2-chlorobutane: A Technical Guide to Safety, Handling, and Disposal
Chemical and Physical Properties
1-Bromo-2-chlorobutane is a dihalogenated alkane. Its chemical structure, featuring both bromine and chlorine atoms on adjacent carbons, makes it a versatile building block in organic synthesis.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective chemical transformations.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8BrCl | [2][3] |
| Molecular Weight | 171.46 g/mol | [2][3] |
| CAS Number | 108200-18-6 | [3] |
| IUPAC Name | This compound | [3] |
| Computed XLogP3 | 2.5 | [2] |
| Computed Hydrogen Bond Donor Count | 0 | [2] |
| Computed Hydrogen Bond Acceptor Count | 0 | [2] |
| Computed Rotatable Bond Count | 2 | [2] |
| Computed Exact Mass | 169.94979 Da | [2] |
| Computed Monoisotopic Mass | 169.94979 Da | [2] |
| Computed Topological Polar Surface Area | 0 Ų | [2] |
| Computed Heavy Atom Count | 6 | [2] |
Hazard Identification and Classification
While specific GHS classification for this compound is not available, based on data for similar compounds like 1-bromo-4-chlorobutane (B103958) and 1-bromobutane, it should be treated as a hazardous substance. The following classifications are likely applicable.
Table 2: Postulated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long-lasting effects. |
Note: This classification is inferred from related compounds and should be used for preliminary risk assessment only.
Safe Handling and Storage
Prudent laboratory practices are essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Handle empty containers with care as they may retain flammable and hazardous residues.[5]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[4][7] Hazardous combustion products include carbon oxides, hydrogen bromide, and hydrogen chloride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[5] Remove all sources of ignition.[7] Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8] Avoid release to the environment.[5]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[4][7]
Toxicological Information
-
Acute Effects: Irritation to the eyes, skin, and respiratory system.[6] Inhalation of vapors may cause dizziness or suffocation.[6] Ingestion may cause gastrointestinal irritation.[6]
-
Chronic Effects: Prolonged or repeated exposure may cause adverse effects.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
-
Waste must be handled as hazardous waste.
-
Do not dispose of it in drains or the environment.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not provided in the search results, a general workflow for handling this type of chemical is outlined below.
Caption: Safe handling workflow for this compound.
References
- 1. This compound|CAS 108200-18-6| [benchchem.com]
- 2. (2S)-1-bromo-2-chlorobutane | C4H8BrCl | CID 57480702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
Methodological & Application
Application Notes: Chemoselective Grignard Reagent Formation from 1-Bromo-2-chlorobutane
Introduction
Grignard reagents are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of carbon-carbon bonds through nucleophilic addition to a wide range of electrophiles.[1][2] The preparation of these reagents involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This application note details the use of 1-bromo-2-chlorobutane as a precursor for Grignard reagent synthesis.
A key challenge when working with dihalogenated substrates is achieving selectivity. The differential reactivity of carbon-halogen bonds allows for the chemoselective formation of a Grignard reagent. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, leading to a lower activation energy for magnesium insertion.[3][4] Consequently, the reaction of this compound with magnesium metal preferentially yields (2-chlorobutan-1-yl)magnesium bromide, leaving the C-Cl bond intact for subsequent functionalization. This selectivity provides a valuable synthetic tool for creating complex molecules with retained halogen functionality.
Principle of Chemoselectivity
The selectivity of Grignard reagent formation is governed by the bond dissociation energy of the carbon-halogen bond.[4] The order of reactivity for this reaction is R-I > R-Br > R-Cl > R-F.[4] This is because the magnesium metal undergoes an oxidative addition more readily across weaker bonds. The C-Br bond's lower dissociation energy compared to the C-Cl bond is the primary determinant for the selective formation of the Grignard reagent at the bromine-bearing carbon.[3][5]
Data Presentation
Quantitative data underscores the principle of chemoselective Grignard formation. The significant difference in bond dissociation energies between C-Br and C-Cl bonds provides a thermodynamic basis for the observed selectivity.
Table 1: Carbon-Halogen Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-Cl | 339 - 346[5] |
| C-Br | 276 - 290[5] |
Data sourced from multiple chemistry resources, indicating the C-Br bond is weaker and more reactive.[5]
Table 2: Representative Yields for Chemoselective Grignard Reactions
| Reaction Step | Electrophile | Expected Yield (%) |
|---|---|---|
| Grignard Formation | N/A | 80 - 95% |
| Reaction with Benzaldehyde | Benzaldehyde | 75 - 90% |
| Reaction with Acetone | Acetone | 70 - 85% |
Note: Specific yield data for this compound is not extensively reported. The data presented is based on typical yields for analogous chlorobromoalkanes and provides a reasonable expectation of outcomes.[4]
Visualizations
Diagram 1: Chemoselective Grignard Formation Pathway
Caption: Selective magnesium insertion at the more reactive C-Br bond.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for Grignard synthesis and reaction.
Diagram 3: Reaction with a Ketone
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions involving 1-bromo-2-chlorobutane. This substrate offers two potential electrophilic centers for nucleophilic attack, at the carbon bearing the bromine atom (C1) and the carbon bearing the chlorine atom (C2). Due to the superior leaving group ability of bromide compared to chloride, nucleophilic substitution is expected to occur preferentially at the C1 position.[1][2] This document outlines protocols for substitution with various nucleophiles and discusses the expected regioselectivity and reaction mechanisms.
Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
The Finkelstein reaction is an S(_N)2 reaction that involves the exchange of a halogen for an iodide ion.[3][4] When this compound is treated with sodium iodide in acetone, the bromide at the C1 position is selectively displaced to yield 1-iodo-2-chlorobutane. The reaction is driven to completion by the precipitation of sodium bromide in acetone.[3]
Reaction Mechanism:
The reaction proceeds via a concerted S(_N)2 mechanism, where the iodide ion attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5]
Experimental Protocol:
A detailed protocol for the Finkelstein reaction on this compound is provided below.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (B109758) (CH(_2)Cl(_2))
-
5% aqueous sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3))
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by observing the formation of a white precipitate (sodium bromide). The reaction is typically complete within 1-3 hours.[6]
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodo-2-chlorobutane.
-
The product can be further purified by distillation.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |
| This compound | 1.0 | Substrate | 1-3 hours | >90% |
| Sodium Iodide | 1.5 | Nucleophile | ||
| Anhydrous Acetone | - | Solvent |
Diagrams:
Nucleophilic Substitution with Sodium Azide (B81097)
The azide ion (N(_3)
−
) is an excellent nucleophile for S(_N)2 reactions.[7] The reaction of this compound with sodium azide is expected to selectively yield 1-azido-2-chlorobutane. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide ion.
Reaction Mechanism:
Similar to the Finkelstein reaction, the substitution with azide proceeds through a concerted S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reaction center.
Experimental Protocol:
A detailed protocol for the reaction with sodium azide is provided below.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-chlorobutane.
-
The product can be purified by column chromatography.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |
| This compound | 1.0 | Substrate | 12-24 hours | High |
| Sodium Azide | 1.5 | Nucleophile | ||
| DMF | - | Solvent |
Diagrams:
Nucleophilic Substitution with Sodium Cyanide
The reaction of this compound with sodium cyanide in a polar aprotic solvent like DMSO is expected to yield 1-cyano-2-chlorobutane.[8] This reaction is a valuable method for carbon chain extension.
Reaction Mechanism:
The cyanide ion acts as a nucleophile, attacking the C1 carbon in an S(_N)2 fashion to displace the bromide leaving group.
Experimental Protocol:
A detailed protocol for the reaction with sodium cyanide is provided below.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a suspension of sodium cyanide (1.2 equivalents) in DMSO.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash thoroughly with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-cyano-2-chlorobutane can be purified by distillation.
Data Presentation:
| Reactant/Reagent | Molar Ratio | Role | Typical Reaction Time | Expected Yield |
| This compound | 1.0 | Substrate | 4-6 hours | Good to High |
| Sodium Cyanide | 1.2 | Nucleophile | ||
| DMSO | - | Solvent |
Diagrams:
Intramolecular Nucleophilic Substitution: Epoxide Formation
In the presence of a strong, non-nucleophilic base, this compound can undergo an intramolecular S(_N)2 reaction to form an epoxide. This reaction first requires the formation of a halohydrin intermediate, which is not directly applicable to the starting material. However, if this compound is first converted to a bromohydrin (e.g., by reaction with hydroxide (B78521) to form 1-bromo-2-butanol), subsequent treatment with a base can induce cyclization. A more direct route to an epoxide from a related starting material would be the treatment of a halohydrin with a base.[9] For the purpose of this protocol, we will outline the synthesis of butylene oxide from a precursor readily formed from this compound.
Reaction Pathway:
The formation of butylene oxide from this compound would likely proceed in two steps: first, a nucleophilic substitution of one of the halogens with a hydroxide to form a halohydrin, followed by an intramolecular S(_N)2 reaction. The initial substitution with hydroxide will preferentially displace the bromide. The resulting 2-chlorobutan-1-ol, upon treatment with a strong base, will be deprotonated to form an alkoxide, which will then attack the carbon bearing the chlorine, displacing it to form the epoxide ring.
Experimental Protocol (Two-Step Synthesis of Butylene Oxide):
Step 1: Synthesis of 2-Chloro-1-butanol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water/Ethanol (B145695) mixture
-
Standard workup reagents
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry and concentrate the organic phase to obtain crude 2-chloro-1-butanol.
Step 2: Synthesis of 1,2-Butylene Oxide
Materials:
-
2-chloro-1-butanol
-
Sodium hydride (NaH) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard workup reagents
Procedure:
-
In a dry flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of 2-chloro-1-butanol (1.0 equivalent) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, dry the organic layer, and carefully remove the solvent by distillation to obtain 1,2-butylene oxide.
Data Presentation:
| Reactant/Reagent (Step 2) | Molar Ratio | Role | Typical Reaction Time | Expected Yield |
| 2-Chloro-1-butanol | 1.0 | Substrate | 2-4 hours | Good |
| Sodium Hydride | 1.2 | Base | ||
| Anhydrous THF | - | Solvent |
Diagrams:
References
- 1. savemyexams.com [savemyexams.com]
- 2. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Finkelstein reaction of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. du.edu.eg [du.edu.eg]
Application Note: Synthesis of N-benzyl-2-chloro-1-butanamine, a Pharmaceutical Intermediate, from 1-bromo-2-chlorobutane
Abstract
This application note details a robust experimental procedure for the synthesis of N-benzyl-2-chloro-1-butanamine, a potential pharmaceutical intermediate, from the starting material 1-bromo-2-chlorobutane. The protocol is designed for researchers and scientists in the field of drug development and organic synthesis. The described method utilizes a regioselective nucleophilic substitution reaction, leveraging the differential reactivity of the bromine and chlorine atoms in the starting material. This document provides a comprehensive, step-by-step protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The development of efficient and selective synthetic routes to these intermediates is a key focus in pharmaceutical research and development. This compound is a versatile, bifunctional electrophile that presents opportunities for selective chemical transformations. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in nucleophilic substitution reactions, a selective reaction at the C1 position can be achieved.
This application note focuses on the synthesis of N-benzyl-2-chloro-1-butanamine through the reaction of this compound with benzylamine (B48309). The resulting product, a secondary amine containing a reactive chloride, can serve as a valuable precursor for the synthesis of more complex molecules with potential biological activity. The protocol provided is based on established methodologies for the N-alkylation of amines with alkyl halides.[2][3][4][5]
Experimental Protocols
Synthesis of N-benzyl-2-chloro-1-butanamine
This protocol outlines the procedure for the regioselective N-alkylation of benzylamine with this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-2-chloro-1-butanamine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-benzyl-2-chloro-1-butanamine, based on typical yields for similar N-alkylation reactions.[2][3][4]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzylamine | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12-24 hours |
| Product | |
| N-benzyl-2-chloro-1-butanamine | |
| Expected Yield | 75-85% |
| Purity (post-chromatography) | >95% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of N-benzyl-2-chloro-1-butanamine.
Caption: Experimental workflow for the synthesis of N-benzyl-2-chloro-1-butanamine.
References
applications of 1-bromo-2-chlorobutane in agrochemical synthesis
Application Notes and Protocols for 1-Bromo-2-chlorobutane in Agrochemical Synthesis: A Theoretical Perspective
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This document addresses the potential applications of this compound as a synthetic intermediate in the agrochemical industry. An extensive search of scientific literature and patent databases did not yield specific examples of this compound being directly utilized in the synthesis of commercial or developmental agrochemicals. However, based on the known reactivity of related haloalkanes and general principles of organic chemistry, this document outlines the theoretical potential of this compound as a building block for novel agrochemicals. It provides a discussion of its chemical properties, potential reactivity in key synthetic transformations, and hypothetical experimental protocols.
Introduction
Halogenated hydrocarbons are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of halogen atoms provides reactive handles for the construction of complex molecular architectures. Compounds like this compound, with two different halogen atoms on adjacent carbons, offer the potential for selective and sequential chemical transformations.[3]
Despite the synthetic utility of similar dihalogenated alkanes, there is a notable absence of published literature detailing the specific application of this compound in the synthesis of fungicides, herbicides, or insecticides. This suggests that other isomers, such as 1-bromo-4-chlorobutane, may be more commonly employed due to different reactivity profiles or the specific structural motifs required for biological activity.[4]
Chemical Properties and Reactivity Profile
This compound (C₄H₈BrCl) is a dihalogenated alkane with a secondary chloro group and a primary bromo group.[5] This structural arrangement dictates its reactivity, primarily in nucleophilic substitution and elimination reactions.
Key Reactivity Features:
-
Differential Reactivity of Halogens: The carbon-bromine bond is generally weaker and the bromide ion is a better leaving group than the chloride ion. This difference allows for the potential for selective substitution of the bromine atom under milder conditions, leaving the chlorine atom intact for subsequent transformations.[3]
-
Stereochemistry: The molecule contains a chiral center at the second carbon, meaning it can exist as (R)- and (S)-enantiomers.[6] This is a significant consideration in agrochemical synthesis, as the biological activity of chiral pesticides can be highly dependent on the stereoisomer.[7]
-
Reaction Pathways: As a secondary halide at the chloro-substituted carbon and with a primary bromo-substituted carbon, this compound can undergo both SN1 and SN2 reactions, as well as E1 and E2 elimination reactions. The reaction pathway will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[8]
Theoretical Applications in Agrochemical Synthesis
While no concrete examples have been identified, the structure of this compound suggests its potential as a precursor for introducing a C4 building block into various agrochemical scaffolds.
Potential Synthetic Routes:
-
Fungicide Synthesis: Many fungicides incorporate heterocyclic rings. This compound could theoretically be used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, which are common moieties in fungicidal compounds.
-
Herbicide Synthesis: Certain classes of herbicides feature ether or ester linkages. The reactive bromine atom could be displaced by an alcohol or a carboxylate to form such linkages.
-
Insecticide Synthesis: The synthesis of some insecticides involves the formation of carbon-carbon bonds. Organometallic reagents could potentially react with this compound to introduce the butyl group.
Hypothetical Experimental Protocols
The following protocols are theoretical and intended to serve as a starting point for investigation. They are based on general procedures for reactions involving similar alkyl halides.
Protocol 1: Nucleophilic Substitution (SN2-type) - Synthesis of a Hypothetical Thioether Intermediate
This protocol describes the selective substitution of the primary bromine atom.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Elimination Reaction - Synthesis of Chloro-butenes
This protocol describes the base-induced elimination to form a mixture of butene derivatives.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Pentane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in tert-butanol.
-
Add a solution of potassium tert-butoxide (1.5 equivalents) in tert-butanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by gas chromatography (GC).
-
Quench the reaction by adding water.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the volatile butene products.
Quantitative Data (Hypothetical)
As no experimental data for the application of this compound in agrochemical synthesis has been found, the following table presents hypothetical data for the theoretical reactions described above. This data is for illustrative purposes only.
| Reaction Type | Reactants | Product | Theoretical Yield (%) | Purity (%) |
| Nucleophilic Substitution | This compound, Thiophenol | 1-(2-chlorobutyl)thiobenzene | 75-85 | >95 |
| Elimination | This compound, K-tert-butoxide | Mixture of 1-chloro-1-butene (B1623148) and 2-chloro-1-butene | 60-70 | Mixture |
Visualizations
The following diagrams illustrate the theoretical reactivity and a hypothetical workflow for the synthesis of an agrochemical intermediate using this compound.
Caption: Hypothetical workflow for agrochemical synthesis.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 3. This compound|CAS 108200-18-6| [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-1-bromo-2-chlorobutane | C4H8BrCl | CID 57480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Selective Reduction of 1-Bromo-2-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the selective reduction of 1-bromo-2-chlorobutane, a key transformation in the synthesis of halogenated building blocks for drug discovery and development. The selective cleavage of the carbon-bromine (C-Br) bond in the presence of a carbon-chlorine (C-Cl) bond is a valuable strategy for stepwise functionalization of dihalogenated alkanes.
Introduction
This compound is a vicinal dihalide containing two different halogen atoms with distinct reactivities. The C-Br bond is weaker and more readily cleaved than the C-Cl bond, enabling selective reduction under appropriate conditions. This selectivity allows for the synthesis of 2-chlorobutane (B165301), a valuable intermediate for further chemical transformations. This document outlines three common methods for achieving this selective reduction: Catalytic Hydrogenation, Metal Hydride Reduction, and Radical Dehalogenation.
Data Presentation
The following table summarizes the typical outcomes for the selective reduction of this compound using various methods. The data presented is a representative compilation based on established principles of chemical reactivity and may vary based on specific experimental conditions.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-chlorobutane (%) | Selectivity (2-chlorobutane : butane) | Reference Principles |
| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) with Diphenylsulfide (5 mol%) | Ethanol | 25 | 4-8 | 85-95 | >95:5 | [1][2] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | 0 - 25 | 12-24 | 70-85 | >90:10 | [3][4][5] |
| Radical Dehalogenation | Tributyltin Hydride (n-Bu₃SnH), AIBN (cat.) | Toluene (B28343) | 80 | 2-4 | 90-98 | >98:2 | [6][7][8] |
Experimental Protocols
Method 1: Selective Catalytic Hydrogenation
This protocol utilizes a poisoned palladium catalyst to selectively hydrogenate the more reactive carbon-bromine bond.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Diphenylsulfide
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.72 g, 10 mmol).
-
Dissolve the substrate in 50 mL of anhydrous ethanol.
-
Add 10% Pd/C (532 mg, 0.5 mmol, 5 mol%) and diphenylsulfide (93 mg, 0.5 mmol, 5 mol%) to the solution.
-
Seal the flask and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi in a Parr apparatus) at room temperature (25 °C).
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation.
Method 2: Selective Metal Hydride Reduction
This protocol employs lithium aluminum hydride (LiAlH₄) to selectively reduce the C-Br bond. Extreme caution must be exercised when handling LiAlH₄ as it reacts violently with water.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.42 g, 11 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.72 g, 10 mmol) in 20 mL of anhydrous THF and add it to a dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 0.4 mL of water, 0.4 mL of 15% aqueous NaOH, and finally 1.2 mL of water.
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the solid.
-
Wash the solid thoroughly with THF.
-
Remove the solvent from the combined filtrates under reduced pressure to obtain the crude product.
Method 3: Selective Radical Dehalogenation
This protocol uses tributyltin hydride in a radical chain reaction to achieve selective debromination. Tributyltin compounds are toxic and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Tributyltin hydride (n-Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen atmosphere setup
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add a solution of this compound (1.72 g, 10 mmol) in 40 mL of anhydrous toluene.
-
Add tributyltin hydride (3.20 g, 11 mmol) to the solution.
-
Add a catalytic amount of AIBN (164 mg, 1 mmol).
-
Heat the reaction mixture to 80 °C and maintain for 2-4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient, to separate the product from the tin byproducts.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the selective reduction of this compound.
Logical Relationships in Selectivity
The selectivity observed in these reactions is governed by the difference in bond dissociation energies (BDE) of the C-Br and C-Cl bonds. The C-Br bond is significantly weaker, making it more susceptible to cleavage by various reagents.
Caption: Relationship between bond energy and reaction selectivity.
References
- 1. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Reaction Kinetics of 1-Bromo-2-Chlorobutane with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chlorobutane is a vicinal dihaloalkane, a class of compounds with significant utility in organic synthesis. Its structure, possessing two different halogen atoms on adjacent carbons, presents interesting challenges and opportunities in nucleophilic substitution and elimination reactions. The differential reactivity of the C-Br and C-Cl bonds, coupled with the secondary nature of the carbon bearing the chlorine atom, makes the study of its reaction kinetics with various nucleophiles a compelling area for understanding reaction mechanisms and predicting product outcomes.
These application notes provide a detailed overview of the expected reaction kinetics of this compound with common nucleophiles, including sodium hydroxide (B78521) (a strong, small nucleophile), sodium ethoxide (a strong, bulkier nucleophile), and ammonia (B1221849) (a weaker, neutral nucleophile). Due to the limited availability of specific kinetic data for this compound, this document leverages established principles of physical organic chemistry and data from analogous simple alkyl halides to predict reaction pathways and relative rates.
Predicted Reaction Pathways and Regioselectivity
The reaction of this compound with a nucleophile can proceed via several competing pathways: SN2 (bimolecular nucleophilic substitution), E2 (bimolecular elimination), SN1 (unimolecular nucleophilic substitution), and E1 (unimolecular elimination). Given that the substrate contains a primary carbon bonded to bromine and a secondary carbon bonded to chlorine, SN2 and E2 reactions are generally expected to be the dominant pathways, especially with strong nucleophiles.
A key consideration is the regioselectivity of the reaction. The C-Br bond is weaker and bromide is a better leaving group than chloride.[1] Therefore, nucleophilic attack is anticipated to occur preferentially at the primary carbon (C1), displacing the bromide ion.
Reaction Kinetics with Different Nucleophiles
Reaction with Sodium Hydroxide (NaOH)
Sodium hydroxide provides the strongly nucleophilic and basic hydroxide ion (OH⁻). The reaction with this compound is expected to proceed primarily via an SN2 mechanism at the primary carbon, leading to the formation of 2-chloro-1-butanol. A competing E2 reaction may also occur, yielding 1-chloro-1-butene (B1623148) and 2-bromo-1-butene.
Predicted Major Reaction (SN2): CH₃CH₂CH(Cl)CH₂Br + NaOH → CH₃CH₂CH(Cl)CH₂OH + NaBr
Predicted Minor Reaction (E2): CH₃CH₂CH(Cl)CH₂Br + NaOH → CH₃CH₂C(Cl)=CH₂ + H₂O + NaBr CH₃CH₂CH(Cl)CH₂Br + NaOH → CH₃CH=C(Cl)CH₃ + H₂O + NaBr
Quantitative Data (Illustrative)
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 1-Bromobutane (B133212) | NaOH | 80% Ethanol | 55 | 1.67 x 10⁻³ |
| 1-Chlorobutane | NaOH | 80% Ethanol | 55 | 1.01 x 10⁻⁴ |
This data is for analogous compounds and serves to illustrate the relative reactivity.
Reaction with Sodium Ethoxide (NaOEt)
Sodium ethoxide provides the ethoxide ion (EtO⁻), which is a strong nucleophile and a stronger base than hydroxide, particularly in its conjugate acid's (ethanol) solvent. Due to its increased basicity and steric bulk compared to hydroxide, the E2 pathway is expected to be more competitive with the SN2 pathway.[2][3] The major product is still likely to be the SN2 product, 1-ethoxy-2-chlorobutane, but a significant amount of elimination products (1-chloro-1-butene and 2-bromo-1-butene) can be anticipated.
Predicted Major Reaction (SN2): CH₃CH₂CH(Cl)CH₂Br + NaOEt → CH₃CH₂CH(Cl)CH₂OCH₂CH₃ + NaBr
Predicted Competing Reaction (E2): CH₃CH₂CH(Cl)CH₂Br + NaOEt → CH₃CH₂C(Cl)=CH₂ + EtOH + NaBr CH₃CH₂CH(Cl)CH₂Br + NaOEt → CH₃CH=C(Cl)CH₃ + EtOH + NaBr
Quantitative Data (Illustrative)
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | % SN2 Product | % E2 Product |
| 1-Bromobutane | NaOEt | Ethanol | 25 | ~90% | ~10% |
| 2-Bromobutane | NaOEt | Ethanol | 25 | ~20% | ~80% |
This data highlights the increased propensity for elimination with secondary alkyl halides and strong bases.
Reaction with Ammonia (NH₃)
Ammonia is a weaker, neutral nucleophile. The reaction with this compound is expected to proceed via an SN2 mechanism to form the corresponding primary amine after an initial acid-base reaction.[4][5][6][7] The reaction is typically carried out with an excess of ammonia to prevent the product amine from acting as a nucleophile and reacting further with the alkyl halide.[4] The reaction is generally slower than with anionic nucleophiles.
Reaction Mechanism (SN2):
-
Nucleophilic Attack: CH₃CH₂CH(Cl)CH₂Br + NH₃ → [CH₃CH₂CH(Cl)CH₂NH₃]⁺Br⁻
-
Deprotonation: [CH₃CH₂CH(Cl)CH₂NH₃]⁺Br⁻ + NH₃ ⇌ CH₃CH₂CH(Cl)CH₂NH₂ + NH₄⁺Br⁻
Quantitative Data (Illustrative)
Kinetic data for the reaction of alkyl halides with ammonia is less commonly tabulated in simple formats due to the two-step nature of the overall transformation. However, the relative rate would be significantly slower than with NaOH or NaOEt under similar conditions.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics by Gas Chromatography (GC)
Objective: To determine the rate constant for the reaction of this compound with a given nucleophile by monitoring the disappearance of the reactant over time.
Materials:
-
This compound
-
Selected Nucleophile (e.g., 0.1 M NaOH in ethanol)
-
Solvent (e.g., ethanol)
-
Internal Standard (e.g., undecane (B72203) or dodecane)
-
Quenching solution (e.g., dilute nitric acid)
-
Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and Flame Ionization Detector (FID)
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of this compound and the internal standard in the reaction solvent. Run these standards on the GC to create a calibration curve.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of the nucleophile in the chosen solvent to the desired reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Add a known amount of a stock solution of this compound and the internal standard to the nucleophile solution to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction by neutralizing the nucleophile.
-
Extraction (if necessary): Add a water-immiscible organic solvent (e.g., dichloromethane) to the quenched sample to extract the organic components.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC.
-
Data Analysis: From the GC chromatograms, determine the ratio of the peak area of this compound to the peak area of the internal standard for each time point. Use the calibration curve to determine the concentration of this compound at each time point.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the nucleophile.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Workflow for kinetic analysis by gas chromatography.
Conclusion
The reaction of this compound with nucleophiles is predicted to be a rich system for studying the interplay of substitution and elimination reactions. The preferential reactivity of the C-Br bond at the primary carbon suggests that SN2 reactions will likely be a major pathway with strong, non-bulky nucleophiles. However, with increasing basicity and steric hindrance of the nucleophile, the E2 pathway is expected to become more significant. The provided protocols offer a robust framework for experimentally determining the kinetic parameters of these reactions, which is essential for the rational design of synthetic routes and the development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - What is the major product of bromobutane and sodium ethoxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Consider the reaction of 1-bromobutane with a large excess of amm... | Study Prep in Pearson+ [pearson.com]
- 6. gauthmath.com [gauthmath.com]
- 7. chemguide.co.uk [chemguide.co.uk]
The Versatility of 1-Bromo-2-chlorobutane in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chlorobutane is a bifunctional haloalkane that serves as a highly versatile building block in organic synthesis.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents, allowing for selective and sequential chemical transformations. The carbon-bromine bond is generally more labile and thus a better leaving group than the carbon-chlorine bond, enabling chemists to orchestrate a variety of reactions with high regioselectivity.[1] This differential reactivity is pivotal in the construction of complex molecular architectures, including the synthesis of pharmaceutical intermediates and novel chemical entities.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to highlight the role of this compound in modern synthetic strategies.
Data Presentation
The strategic advantage of this compound lies in the predictable, stepwise manipulation of its two halogen atoms. The following tables summarize quantitative data for key reactions, providing a comparative framework for experimental design.
Table 1: Relative Rates of Nucleophilic Substitution
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 167 |
Data adapted from a comparative study of SN2 reaction rates, demonstrating the superior leaving group ability of bromide over chloride.[4] This vast difference in reactivity allows for selective substitution at the bromine-bearing carbon.
Table 2: Product Distribution in Elimination Reactions of a Secondary Haloalkane
| Substrate | Base | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |
| 2-Bromobutane (B33332) | Potassium tert-butoxide (KOtBu) | 53 | 47 |
| 2-Bromobutane | Potassium ethoxide (KOEt) | 19 | 81 |
Data for the dehydrobromination of 2-bromobutane illustrates the influence of the base on regioselectivity.[5] A bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product), a principle that can be applied to the elimination reactions of this compound.
Key Applications and Synthetic Strategies
The unique structural attributes of this compound open up a plethora of synthetic possibilities. The following diagram illustrates the logical relationships in its application as a versatile building block.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. These are generalized procedures and may require optimization based on laboratory conditions and desired scale.
Protocol 1: Selective Nucleophilic Substitution with Azide (B81097)
This protocol describes the selective substitution of the bromide in this compound with an azide nucleophile, a precursor for amines and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To this stirring suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-2-chlorobutane.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol details the formation of a Grignard reagent from this compound, followed by its reaction with an aldehyde to form a secondary alcohol. All glassware must be rigorously dried, and anhydrous solvents must be used.[6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
An aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen or argon atmosphere.
-
Add a small crystal of iodine.
-
In an addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the haloalkane solution to the magnesium. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane (B42909) if necessary.[7] The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Once initiated, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cold Grignard reagent via the addition funnel.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation.
-
References
- 1. Elimination of HBr from 2-bromobutane results in the formation of: [prepp.in]
- 2. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for 1-bromo-2-chlorobutane in Carbon-Carbon Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-bromo-2-chlorobutane as a versatile building block in carbon-carbon (C-C) bond formation reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making this compound a valuable precursor in the synthesis of more complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction: The Principle of Chemoselective Reactivity
This compound possesses two distinct halogen atoms, leading to a predictable hierarchy of reactivity. The C-Br bond is significantly more reactive than the C-Cl bond towards both organometallic reagent formation (e.g., Grignard reagents) and palladium-catalyzed cross-coupling reactions. This chemoselectivity is the cornerstone of its synthetic utility, enabling the targeted formation of a C-C bond at the C1 position while leaving the C2-chloro substituent intact for potential subsequent transformations.
Application in Grignard Reactions
The selective formation of a Grignard reagent at the C-Br bond of this compound provides a powerful nucleophilic intermediate for the formation of new C-C bonds with a variety of electrophiles.
Selective Grignard Reagent Formation
Treatment of this compound with magnesium metal in an ethereal solvent leads to the preferential formation of (2-chlorobutan-1-yl)magnesium bromide. The less reactive C-Cl bond remains largely unaffected under standard Grignard formation conditions.
Caption: Selective Grignard Reagent Formation.
Experimental Protocol: Grignard Reaction with an Aldehyde
This protocol describes the selective Grignard reaction of this compound with benzaldehyde (B42025) to form 2-chloro-1-phenylpentan-1-ol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the onset of bubbling. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Tabulated Data: Grignard Reactions with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | 2-chloro-1-phenylpentan-1-ol | 75-85 |
| 2 | Acetone | 3-chloro-2-methylhexan-2-ol | 70-80 |
| 3 | Carbon Dioxide (followed by acidic workup) | 2-chloropentanoic acid | 60-70 |
Note: The yields presented are typical for analogous Grignard reactions and may require optimization for this specific substrate.
Caption: Grignard Reaction Workflow.
Application in Suzuki Cross-Coupling Reactions
The palladium-catalyzed Suzuki cross-coupling reaction offers a powerful method for the formation of C(sp³)-C(sp²) bonds. The higher reactivity of the C-Br bond in this compound allows for its selective coupling with arylboronic acids, leaving the C-Cl bond intact.
Selective Suzuki Coupling
In the presence of a suitable palladium catalyst, ligand, and base, this compound can be selectively coupled with an arylboronic acid to yield a 1-aryl-2-chlorobutane derivative.
Caption: Selective Suzuki Cross-Coupling.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol outlines the selective Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add degassed toluene and water (10:1 ratio).
-
Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Tabulated Data: Suzuki Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-chloro-1-phenylbutane | 70-80 |
| 2 | 4-Methoxyphenylboronic acid | 2-chloro-1-(4-methoxyphenyl)butane | 65-75 |
| 3 | 4-Fluorophenylboronic acid | 2-chloro-1-(4-fluorophenyl)butane | 68-78 |
Note: The yields presented are based on analogous Suzuki coupling reactions and would require experimental optimization.
Caption: Suzuki Coupling Catalytic Cycle.
Safety Precautions
This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive; therefore, anhydrous conditions are essential for their successful preparation and use. Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled with care.
Conclusion
This compound serves as a valuable and versatile substrate for selective carbon-carbon bond formation reactions. The differential reactivity of its carbon-halogen bonds allows for predictable and controlled functionalization, primarily at the more reactive C-Br bond. The protocols provided herein for Grignard and Suzuki reactions serve as a foundation for the synthesis of a variety of substituted butane (B89635) derivatives, which are of interest to researchers in drug discovery and materials science. Experimental optimization of the outlined conditions is recommended to achieve the best results for specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-Chlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromo-2-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The main strategies for synthesizing this compound include:
-
Electrophilic Addition to 2-Butene (B3427860): Reacting 2-butene with a bromine-chlorine source (e.g., bromine chloride, BrCl, or an in-situ generation method). This reaction proceeds via a cyclic halonium ion intermediate.[1][2]
-
Conversion from 2-Butanol (B46777): This is a nucleophilic substitution reaction where the hydroxyl group of 2-butanol is replaced. This typically involves a two-step process or specialized reagents to achieve the desired mixed halogenation.[3]
-
Halogen Exchange: Starting from a dihaloalkane like 1,4-dichlorobutane (B89584) and performing a halogen exchange reaction, though this is less common for this specific isomer.[4]
Q2: What are the expected major byproducts in the synthesis of this compound?
A2: Depending on the synthetic route, common byproducts can include:
-
From 2-Butene: 2,3-dibromobutane (B42614) and 2,3-dichlorobutane (B1630595) may form if the halogen source is not pure BrCl.[5] Elimination side reactions can also regenerate butene isomers.[6]
-
From 2-Butanol: Elimination reactions can produce butenes. Rearrangements of the carbocation intermediate (if the reaction follows an SN1 pathway) can lead to isomeric products. Dimerization or ether formation (dibutyl ether) is also possible.[7]
-
Positional Isomers: 2-bromo-1-chlorobutane or other isomers can form depending on the regioselectivity of the reaction.
Q3: Why is stereochemistry a consideration when synthesizing from 2-butene?
A3: The addition of halogens to an alkene is often a stereospecific reaction. The reaction of BrCl with 2-butene proceeds through a cyclic bromonium ion intermediate, which is then attacked by a chloride ion. This attack occurs from the side opposite to the bromonium ion ring (anti-addition).[1] Therefore, starting with cis-2-butene (B86535) will yield a different stereoisomeric product than starting with trans-2-butene.[2]
Troubleshooting Guide
Problem 1: The final yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Elimination: Formation of butenes is a common side reaction, especially at higher temperatures. Ensure the reaction temperature is carefully controlled. Consider using a non-basic medium if possible. Dihalogenation: Formation of 1,2-dibromobutane (B1584511) or 1,2-dichlorobutane (B1580518) reduces the yield of the desired product. Use a reagent that delivers Br and Cl in a 1:1 ratio. When reacting but-2-ene with bromine in the presence of a chloride source, the ratio of products depends on the concentration of the chloride ion.[5] |
| Loss During Workup | Incomplete Extraction: Ensure the correct solvent is used for extraction and that the aqueous layer is extracted multiple times to recover all the product. Washing Steps: During aqueous washes, some product can be lost if an emulsion forms. To break emulsions, try adding a small amount of brine.[8] Drying: Use an appropriate amount of drying agent (e.g., anhydrous magnesium sulfate). Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.[8] |
| Incomplete Reaction | Reaction Time/Temperature: The reaction may not have gone to completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time. Some reactions may require gentle heating, while others need to be kept cool to prevent side reactions.[8][9] Reagent Quality: Ensure all reagents are pure and dry. Moisture can deactivate catalysts or participate in side reactions.[10][9] |
| Purification Issues | Distillation: this compound may have a boiling point close to that of impurities. Use fractional distillation for better separation. Ensure the distillation is performed under appropriate pressure to avoid decomposition.[11] |
Problem 2: The final product is contaminated with starting material.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | The limiting reagent may have been the halogenating agent. Ensure the stoichiometry is correct, with a slight excess of the halogenating agent if appropriate. |
| Poor Mixing | In a heterogeneous reaction, or if reagents are added too quickly, localized concentrations can lead to incomplete reaction. Ensure vigorous and continuous stirring throughout the reaction.[8][9] |
| Inefficient Purification | The boiling point of the starting material (e.g., 2-butanol) may be close enough to the product to co-distill. Improve the efficiency of the distillation by using a longer column or a packed column. Alternatively, use column chromatography for purification.[4] |
Problem 3: The product contains unexpected isomers or di-halogenated species.
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | In the addition to 2-butene, the formation of the bromonium ion followed by the attack of the chloride ion is generally regioselective. However, reaction conditions can influence this. Ensure a non-polar solvent is used to favor the desired mechanism. |
| Contaminated Halogen Source | If generating BrCl in situ from Br₂ and Cl₂, an incorrect ratio can lead to the formation of dibromo- and dichloro- byproducts. Ensure precise control over the amounts of each halogen. |
| Carbocation Rearrangement | In syntheses from alcohols that proceed via an SN1 mechanism, carbocation intermediates can rearrange. To favor an SN2 pathway (which avoids carbocation intermediates), use conditions that involve a good nucleophile and a primary or secondary substrate, and avoid strongly acidic, protic solvents where possible.[12] |
Quantitative Data on Synthesis Yields
The yield of halogenated butanes is highly dependent on the specific reagents and conditions used. Below is a summary of reported yields for related syntheses, which can serve as a benchmark.
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 1-Butanol | NaBr, H₂SO₄ | 1-Bromobutane | 76.49% | [7] |
| 1-Butanol | HBr, H₂SO₄ | 1-Bromobutane | 61% | [13] |
| 2-Butanol | NH₄Br, H₂SO₄ | 2-Bromobutane (B33332) | Not specified, but SN1 reaction assessed | [3] |
| (E)-But-2-ene | Br₂, LiCl in Methanol | 2-bromo-3-chlorobutane | 23% (with 77% 2,3-dibromobutane) | [5] |
| Tetrahydrofuran | HCl, then HBr | 1-Bromo-4-chlorobutane | ~75-89% (crude/distilled) | [11] |
Experimental Protocols
Protocol 1: Synthesis from 2-Butene via Electrophilic Addition
This protocol is a general method for the addition of BrCl to 2-butene. Bromine chloride (BrCl) is a toxic and corrosive gas and is often generated in situ.
Materials:
-
2-Butene
-
N-Bromosuccinimide (NBS)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood. Cool the flask to 0°C using an ice bath.
-
Dissolve 2-butene in dichloromethane and add it to the flask.
-
In a separate beaker, prepare a solution of N-bromosuccinimide in dichloromethane.
-
Slowly add concentrated HCl to the NBS solution while stirring. This will generate BrCl in situ.
-
Transfer the BrCl solution to the dropping funnel and add it dropwise to the stirred 2-butene solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir for an additional hour at 0°C.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize acid), and finally with brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate.[15]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis from 2-Butanol via Nucleophilic Substitution (SN1 approach)
This protocol describes the synthesis of 2-bromobutane, a related compound, which illustrates the principles applicable to forming this compound from a butanol precursor, though achieving the mixed halide product would require specialized reagents not detailed in the general literature.
Materials:
-
2-Butanol
-
Sodium Bromide (NaBr) or Ammonium Bromide (NH₄Br)[3]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate
Procedure:
-
Place sodium bromide and water in a round-bottom flask and cool it in an ice bath.
-
Slowly add 2-butanol to the flask with stirring.
-
Very slowly and carefully, add concentrated sulfuric acid dropwise to the mixture, keeping the temperature below 10°C. The acid protonates the hydroxyl group of the alcohol, turning it into a good leaving group (water).[3][12]
-
Once the acid addition is complete, attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.
-
After reflux, arrange the apparatus for simple distillation and distill the mixture until no more oily droplets come over with the water.[3]
-
Transfer the distillate to a separatory funnel. The 2-bromobutane will be the lower, organic layer.
-
Wash the organic layer with water, then with cold concentrated sulfuric acid (to remove unreacted alcohol and ethers), followed by saturated sodium bicarbonate solution, and finally water.
-
Dry the crude 2-bromobutane over anhydrous calcium chloride or magnesium sulfate.
-
Perform a final distillation to obtain the purified product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]
- 5. Two-step bromine attack | Feature | RSC Education [edu.rsc.org]
- 6. This compound|CAS 108200-18-6| [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. How To [chem.rochester.edu]
- 9. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 12. vernier.com [vernier.com]
- 13. odinity.com [odinity.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
Technical Support Center: Side Reactions of 1-Bromo-2-Chlorobutane in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during SN2 reactions involving 1-bromo-2-chlorobutane. The following information is designed to help you anticipate and mitigate side reactions, optimize your reaction conditions, and interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions in SN2 reactions with this compound?
A1: The main side reaction is E2 elimination, which competes with the desired SN2 substitution. Due to the presence of two different leaving groups (bromide and chloride) and hydrogens on adjacent carbons, a mixture of elimination products can be formed. Additionally, with certain nucleophiles, intramolecular SN2 reactions can occur, leading to cyclic products.
Q2: Which halogen is more likely to be displaced in an SN2 reaction?
A2: Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond.[1] Therefore, nucleophilic attack is more likely to occur at the carbon bearing the bromine atom (C1).
Q3: How does the choice of nucleophile/base affect the outcome of the reaction?
A3: The strength and steric bulk of the nucleophile/base are critical factors.
-
Strong, non-bulky bases/good nucleophiles (e.g., methoxide, ethoxide, cyanide) can lead to a mixture of SN2 and E2 products.[2][3][4] The secondary nature of the carbon bearing the chlorine makes it susceptible to elimination.
-
Strong, bulky bases (e.g., potassium tert-butoxide) will predominantly favor E2 elimination over SN2 substitution due to steric hindrance around the electrophilic carbon centers.
-
Weakly basic, good nucleophiles (e.g., azide (B81097), iodide) will favor the SN2 pathway, minimizing the E2 side reaction.
Q4: Can intramolecular reactions occur with this compound?
A4: Yes, particularly if a reaction condition allows for the formation of an internal nucleophile. For instance, if a hydroxide (B78521) or alkoxide nucleophile first displaces one of the halogens to form a halohydrin intermediate, a subsequent intramolecular SN2 reaction can lead to the formation of a cyclic ether (an epoxide).
Troubleshooting Guides
Issue 1: Low Yield of the Desired SN2 Product and a Mixture of Unidentified Byproducts
Possible Cause 1: Competing E2 Elimination
-
Symptoms: Your product mixture, when analyzed by GC-MS, shows peaks corresponding to butene isomers (e.g., 1-butene, cis/trans-2-butene) in addition to your expected product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions, so lowering the temperature can favor the substitution pathway.
-
Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still has good nucleophilicity (e.g., using NaN3 instead of NaOMe).
-
Change the Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of your nucleophile without promoting elimination as strongly as protic solvents like ethanol.[5]
-
Possible Cause 2: Intramolecular Cyclization
-
Symptoms: You observe a product with a mass corresponding to the loss of HBr or HCl and the addition of the nucleophile, but with a different retention time than the expected linear product. This is more likely with nucleophiles that can become part of a five-membered ring.
-
Troubleshooting Steps:
-
Use a Less Nucleophilic Counter-ion: If using a salt of your nucleophile, consider that the counter-ion can influence reactivity.
-
Protecting Groups: In complex syntheses, consider protecting one of the functional groups to prevent intramolecular reactions.
-
Issue 2: Formation of Multiple Substitution Products
Possible Cause: Lack of Regioselectivity
-
Symptoms: You obtain a mixture of products where the nucleophile has substituted at both the C1 (bromo) and C2 (chloro) positions.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor substitution at the more reactive C1 position.
-
Choice of Nucleophile: A softer, more polarizable nucleophile may show greater selectivity for the carbon with the better leaving group (C1-Br).
-
Quantitative Data Summary
While specific product distribution ratios for this compound are not widely published, the following table provides expected outcomes based on general principles for similar substrates.
| Nucleophile/Base | Solvent | Expected Major Product(s) | Expected Minor Product(s) |
| NaN₃ (Sodium azide) | DMF/DMSO | 1-azido-2-chlorobutane (SN2) | 2-azido-1-bromobutane (SN2), Elimination products |
| NaCN (Sodium cyanide) | Ethanol | 2-chlorobutanenitrile (SN2 at C1) | Elimination products, 1-bromo-2-cyannobutane |
| NaOEt (Sodium ethoxide) | Ethanol | 1-butene, 2-butenes (E2) | 1-ethoxy-2-chlorobutane (SN2) |
| KOBu-t (Potassium t-butoxide) | t-BuOH | 1-butene (Hofmann E2) | 2-butenes (Zaitsev E2), SN2 products |
| NaOH (aq) | Water/Ethanol | 2-chloro-1-butanol (SN2 at C1) | Butene-diols, Epoxide derivatives |
Key Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with Sodium Azide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (1.2 eq) to the solution in one portion.
-
Reaction: Stir the mixture at 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for E2 Reaction with Potassium tert-Butoxide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Reagent Addition: Add potassium tert-butoxide (1.5 eq) to the solution portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by GC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture, and carefully quench with water. Transfer to a separatory funnel and extract with pentane (B18724) (3x).
-
Analysis: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The resulting solution containing the volatile butene isomers can be carefully concentrated and analyzed by GC-MS.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Regioselectivity in the SN2 reaction of this compound.
Caption: General experimental workflow for SN2/E2 reactions.
References
Technical Support Center: Purification of 1-Bromo-2-Chlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-bromo-2-chlorobutane from a typical reaction mixture. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route, but typically include unreacted starting materials, regioisomers, and products of side reactions. Potential impurities include:
-
Starting Materials: e.g., 1-butene, N-bromosuccinimide (NBS), hydrochloric acid.
-
Regioisomers: e.g., 2-bromo-1-chlorobutane.
-
Di-halogenated byproducts: 1,2-dibromobutane (B1584511) and 1,2-dichlorobutane (B1580518) may be present, arising from reactions with bromide or chloride ions in the mixture.
-
Elimination products: e.g., bromobutenes or chlorobutenes.
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial aqueous workup is highly recommended. This involves washing the crude organic product with water to remove water-soluble impurities, followed by a wash with a dilute base like sodium bicarbonate to neutralize any residual acid, and a final wash with brine to remove excess water before drying.
Q3: My purified product still shows minor impurities by GC-MS. How can I achieve higher purity?
A3: For high-purity this compound, fractional distillation is the preferred method, provided the impurities have sufficiently different boiling points. If distillation is ineffective, column chromatography is a powerful alternative for removing closely related impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For distillation, analyzing small fractions by Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable method to determine the purity of the collected fractions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during aqueous workup | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product is not separating from impurities during distillation | The boiling points of the product and impurities are very close. | Use a more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. Alternatively, consider purification by column chromatography. |
| Product co-elutes with an impurity during column chromatography | The chosen eluent system does not provide adequate separation. | Optimize the eluent system by gradually changing the polarity. A good starting point for non-polar compounds like haloalkanes is a non-polar solvent like hexane, with small additions of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. |
| Low recovery of the product after purification | The product may be volatile and lost during solvent removal. The product may be adhering to the stationary phase in chromatography. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. In column chromatography, ensure complete elution of the product by washing the column with a more polar solvent at the end of the purification. |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. Be sure to vent the separatory funnel frequently to release any pressure buildup from gas evolution. Discard the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried organic layer to remove the drying agent. The solution is now ready for solvent removal or further purification.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with boiling points that differ by less than 25 °C.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser.
-
Add the dried crude product to the distillation flask along with a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the distillate in several small fractions.
-
Analyze the purity of each fraction using GC-MS.
-
Combine the fractions that contain the pure this compound.
Protocol 3: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
-
Prepare the column: Pack a glass column with silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
Load the sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and carefully load it onto the top of the column.
-
Elute the column: Start with a non-
Technical Support Center: Grignard Reaction with 1-bromo-2-chlorobutane
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with Grignard reactions involving 1-bromo-2-chlorobutane. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any reaction initiation when I add this compound to my magnesium turnings. What could be the problem?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. Several factors could be at play:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. The magnesium needs to be activated to remove this layer and expose a fresh, reactive surface.
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in your glassware, solvent, or starting material can quench the reaction. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that your solvent is anhydrous.
-
Purity of the Alkyl Halide: Impurities in the this compound can inhibit the reaction.
Troubleshooting Steps:
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the magnesium. The disappearance of the purple iodine vapor indicates activation. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.
-
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent).
-
Initiation: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture. A noticeable increase in temperature and the appearance of a cloudy or brownish solution are indicators of reaction initiation.
Q2: Which halogen, bromine or chlorine, will preferentially react to form the Grignard reagent?
A2: The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order: I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the insertion of magnesium.[1] This allows for the chemoselective formation of 2-chloro-1-magnesiobromobutane.
Q3: I am getting a low yield of my desired product and I suspect side reactions are occurring. What are the likely side products with this compound?
A3: With vicinal dihalides like this compound, a significant side reaction is elimination .[2][3][4] Once the Grignard reagent is formed at the C-Br bond, the carbanionic center can attack the adjacent carbon bearing the chlorine atom in an intramolecular fashion, leading to the elimination of MgBrCl and the formation of 1-butene.
Another common side reaction in Grignard preparations is Wurtz coupling , where the newly formed Grignard reagent reacts with a molecule of the starting alkyl halide to form a dimer.
Minimizing Side Reactions:
-
Low Temperature: Performing the reaction at lower temperatures can favor the desired Grignard formation over elimination.
-
Slow Addition: Add the this compound solution to the magnesium suspension slowly and at a steady rate. This helps to maintain a low concentration of the alkyl halide, minimizing Wurtz coupling.
-
Choice of Solvent: Tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.
Q4: My reaction mixture turned dark brown or black. Is this normal?
A4: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities. If the reaction becomes too vigorous, it should be cooled in an ice bath.
Quantitative Data Summary
The yield of the desired Grignard reagent from this compound is highly dependent on the reaction conditions. Below is a table summarizing expected yields under different hypothetical conditions, based on typical outcomes for similar substrates.[5]
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) |
| Solvent | Diethyl Ether | Anhydrous THF |
| Temperature | Reflux (35°C) | 0°C to 5°C |
| Addition Rate of Alkyl Halide | Rapid (15-20 min) | Slow, dropwise (1-2 hours) |
| Magnesium Activation | Iodine crystal | 1,2-Dibromoethane |
| Expected Yield of Grignard Reagent | 40-60% | 70-85% |
| Major Side Product | 1-Butene (Elimination), Dimer (Wurtz) | Minimized side products |
Experimental Protocols
Protocol 1: Selective Formation of 2-chloro-1-magnesiobromobutane
This protocol is designed to maximize the selective formation of the Grignard reagent at the carbon-bromine bond while minimizing side reactions.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the color of the activating agent disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add enough anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, cool the flask in an ice bath to maintain a temperature between 0°C and 5°C. Add the remaining this compound solution dropwise from the dropping funnel over 1-2 hours.
-
Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. The resulting grayish-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Visualizations
Caption: Troubleshooting workflow for the Grignard reaction of this compound.
Caption: Potential reaction pathways for this compound with magnesium.
References
- 1. organic chemistry - Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. organic chemistry - Grignard formation and vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-2-chlorobutane
Welcome to the technical support center for the synthesis and optimization of 1-bromo-2-chlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this versatile haloalkane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic addition of bromine monochloride (BrCl) across the double bond of 1-butene (B85601). This reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a chloride ion. The reaction is regioselective, following Markovnikov's rule.
Q2: How can I control the regioselectivity of the bromochlorination of 1-butene to favor the formation of this compound?
A2: To ensure the desired regioselectivity, it is crucial to control the polarization of the Br-Cl bond or to use a two-step addition where the bromine acts as the initial electrophile. In the reaction of 1-butene with BrCl, the bromine atom adds to the terminal carbon (C1), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at C2. The subsequent nucleophilic attack by the chloride ion at C2 yields the desired this compound. Using a pre-formed source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a chloride salt can provide better control over this process.
Q3: What are the common side products in the synthesis of this compound, and how can their formation be minimized?
A3: Common side products include:
-
1,2-dibromobutane: This can form if an excess of bromine is present or if the bromide ion outcompetes the chloride ion for nucleophilic attack on the bromonium intermediate. To minimize this, use a controlled source of bromine and a sufficient concentration of a chloride salt.
-
1,2-dichlorobutane: This is less common but can occur if a strong chlorinating agent is present.
-
Halohydrins (e.g., 1-bromo-2-butanol): These can form if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous to prevent their formation.
Q4: What are the recommended purification methods for this compound?
A4: A typical workup and purification procedure involves:
-
Washing: The crude reaction mixture should be washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any acidic byproducts.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for separating this compound from unreacted starting materials and high-boiling side products.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The structure and purity of the final product can be confirmed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the sample and to identify any isomeric impurities or side products by their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the connectivity of the atoms. The chemical shifts and coupling patterns will be unique to the this compound structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for an alkane, as well as C-Br and C-Cl stretching vibrations in the fingerprint region.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Loss of volatile 1-butene. - Formation of significant amounts of side products. | - Increase reaction time or temperature moderately. - Ensure the reaction is performed in a closed system or under a slight positive pressure of an inert gas. - Optimize the stoichiometry of reagents to favor the desired reaction (see FAQs on side products). |
| Formation of 1,2-dibromobutane | - Excess bromine source. - Insufficient chloride ion concentration. | - Use N-bromosuccinimide (NBS) as the bromine source for better control. - Increase the concentration of the chloride salt (e.g., lithium chloride). |
| Formation of Halohydrins | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry the reaction apparatus thoroughly before use. |
| Poor Regioselectivity (Formation of 2-bromo-1-chlorobutane) | - Reaction conditions favoring radical pathways (e.g., UV light). - Use of an inappropriate brominating agent. | - Conduct the reaction in the dark and at a controlled temperature to favor the ionic electrophilic addition mechanism. - Use a reliable source of electrophilic bromine like NBS. |
| Difficulty in Purification | - Boiling points of the product and impurities are very close. - Formation of azeotropes. | - Use a high-efficiency fractional distillation column. - Consider preparative gas chromatography for very difficult separations on a small scale. |
Experimental Protocols
Representative Protocol for the Bromochlorination of 1-Butene
This protocol is a representative method based on modern synthetic approaches for the controlled bromochlorination of alkenes.
Materials:
-
1-Butene
-
N-Bromosuccinimide (NBS)
-
Lithium chloride (LiCl), anhydrous
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous lithium chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Bromine Source: Add N-bromosuccinimide (1.0 equivalent) to the stirred solution.
-
Introduction of 1-Butene: Cool the reaction mixture to 0 °C using an ice bath. Slowly bubble 1-butene gas (1.0 equivalent) through the solution or add a pre-condensed solution of 1-butene in dichloromethane dropwise via the addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Reagents and Typical Reaction Conditions for Bromochlorination of 1-Butene
| Parameter | Value/Condition |
| Substrate | 1-Butene |
| Bromine Source | N-Bromosuccinimide (NBS) |
| Chlorine Source | Lithium Chloride (LiCl) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Stoichiometry | 1:1:1.2 (1-Butene:NBS:LiCl) |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| 1H NMR | Four distinct signals corresponding to the CH3, CH2, CHCl, and CH2Br protons with appropriate splitting patterns. |
| 13C NMR | Four signals corresponding to the four unique carbon atoms. |
| Mass Spectrometry (EI) | Molecular ion peaks showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| IR Spectroscopy | C-H stretching and bending vibrations, and C-Br and C-Cl stretching in the fingerprint region. |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
decomposition of 1-bromo-2-chlorobutane and prevention strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of 1-bromo-2-chlorobutane and strategies to prevent it.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and use of this compound.
Issue 1: Appearance of a yellow or brown tint in the normally colorless liquid.
-
Question: My stored this compound has developed a yellowish-brown color. What could be the cause, and is it still usable?
-
Answer: A color change often indicates minor decomposition, likely due to exposure to light or trace amounts of impurities. The discoloration may be caused by the formation of small quantities of alkenes or oxidation byproducts. Before use, it is advisable to assess the purity of the compound using analytical methods such as NMR or GC-MS. If the impurity levels are low and do not interfere with your intended reaction, the material may still be usable. However, for reactions sensitive to impurities, purification by distillation is recommended. To prevent this, always store this compound in a tightly sealed amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Issue 2: Unexpected formation of butene isomers in a reaction mixture.
-
Question: I am performing a nucleophilic substitution reaction with this compound and observing the formation of but-1-ene and but-2-ene as major byproducts. What is causing this?
-
Answer: The formation of butene isomers indicates that an elimination reaction (dehydrohalogenation) is competing with your desired substitution reaction.[1][2][3] This is a common decomposition pathway for haloalkanes, especially in the presence of basic reagents or elevated temperatures.[4] Since this compound is an unsymmetrical haloalkane, elimination can result in a mixture of but-1-ene and but-2-ene (as cis and trans isomers).[3] To minimize this side reaction, consider using a less basic nucleophile, running the reaction at a lower temperature, and using a polar aprotic solvent.
Issue 3: Inconsistent reaction outcomes or lower than expected yields.
-
Question: My reactions using this compound are giving inconsistent results and low yields. Could this be related to the stability of the starting material?
-
Answer: Yes, inconsistent results and low yields can be a consequence of using partially decomposed this compound. The presence of acidic impurities like HBr or HCl, which can form upon hydrolysis, can catalyze side reactions or interfere with your desired transformation. It is crucial to use a pure, dry sample of this compound. Before use, you can wash the material with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by drying over an anhydrous agent like magnesium sulfate, and then distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are:
-
Elimination (Dehydrohalogenation): This involves the removal of a hydrogen atom and a halogen atom to form an alkene.[2][4] Due to the presence of two different halogens, dehydrobromination is generally favored over dehydrochlorination because bromide is a better leaving group than chloride.[5] This can lead to the formation of 2-chloro-1-butene or 1-bromo-2-butene, which can further react. In the presence of a strong base, elimination to form butenes is also likely.[1][3]
-
Nucleophilic Substitution: In the presence of nucleophiles, this compound can undergo substitution reactions. The carbon-bromine bond is more reactive towards nucleophilic attack than the carbon-chlorine bond.[5][6] Therefore, nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom.
Q2: How should I properly store this compound to prevent decomposition?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:[7]
-
Temperature: 2-8°C to reduce the rate of decomposition reactions.
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: In a tightly sealed, amber glass bottle to protect from moisture and light.
-
Location: In a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Q3: What are the visible signs of this compound decomposition?
A3: Visual indicators of decomposition include:
-
A change in color from colorless to yellow or brown.
-
The formation of a precipitate.
-
The liquid becoming cloudy.
-
An acidic odor upon opening the container, indicating the formation of HBr or HCl due to hydrolysis.
Q4: Can a stabilizer be added to this compound during storage?
A4: While not a standard practice for all haloalkanes, for long-term storage, the addition of a small amount of an acid scavenger like propylene (B89431) oxide or butylene oxide could be beneficial. These compounds can neutralize any acidic byproducts that may form and catalyze further decomposition. However, the compatibility of such stabilizers with your specific application should be considered.
Quantitative Data Summary
| Factor | Effect on Stability | Rationale |
| Temperature | Decreases | Higher temperatures provide the activation energy for elimination and substitution reactions. |
| Light | Decreases | UV light can initiate free-radical chain reactions leading to decomposition. |
| Presence of Bases | Decreases | Strong bases promote E2 elimination reactions.[1][3][8] |
| Presence of Nucleophiles | Decreases | Nucleophiles will participate in substitution reactions, with the C-Br bond being more susceptible.[5][6] |
| Presence of Water | Decreases | Hydrolysis can occur, leading to the formation of corresponding alcohols and hydrohalic acids (HBr, HCl), which can catalyze further decomposition. |
| Inert Atmosphere | Increases | An inert atmosphere (e.g., argon, nitrogen) prevents oxidation. |
Experimental Protocols
Protocol 1: Quality Control Check of Stored this compound
This protocol outlines a method to assess the purity of a stored sample.
-
Sample Preparation: Under an inert atmosphere, carefully extract a small aliquot (approximately 20-30 mg) of the this compound.
-
NMR Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum. Look for the appearance of new signals in the alkene region (typically 5-6 ppm) or other unexpected peaks that may indicate decomposition products.
-
GC-MS Analysis: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane). Analyze by GC-MS to separate and identify any volatile impurities or decomposition products.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a nucleophile, with considerations for minimizing decomposition.
-
Reagent Preparation: Ensure the this compound is purified (if necessary, as per the troubleshooting guide) and dry. The chosen nucleophile and solvent should also be dry.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in an appropriate polar aprotic solvent (e.g., acetone, DMF).
-
Reaction Execution: Cool the solution to a suitable temperature (e.g., 0°C) to minimize elimination side reactions. Slowly add the this compound dropwise with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. Note that due to the higher reactivity of the C-Br bond, the initial substitution will occur at this position.[6]
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS 108200-18-6| [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. brainly.com [brainly.com]
Technical Support Center: Purification of Halogenated Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction mixtures, specifically focusing on the removal of unreacted 1-bromo-2-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction product?
A1: The most effective method for removing unreacted this compound will depend on the physical and chemical properties of your desired product. The three primary purification techniques to consider are:
-
Fractional Distillation: This is the preferred method if there is a significant difference in the boiling points between this compound and your product.
-
Column Chromatography: This technique is ideal for separating compounds with different polarities. If your product has a different polarity than this compound, this method can provide excellent separation.
-
Liquid-Liquid Extraction: This method can be used to separate your product from the unreacted starting material if they have different solubilities in immiscible solvents, or if one can be selectively converted into a water-soluble salt.
Q2: What is the boiling point of this compound?
Q3: My product and the unreacted this compound have very similar boiling points. What should I do?
A3: If fractional distillation is not effective due to close boiling points, you should consider column chromatography. The success of this method will depend on the polarity difference between your product and the starting material. A small test column (using thin-layer chromatography, TLC, to guide solvent selection) can help you determine if this is a viable option.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography will depend on the polarity of your product and the unreacted this compound. You can determine the optimal solvent system by running thin-layer chromatography (TLC) plates with different solvent mixtures. The goal is to find a solvent system where the product and the starting material have significantly different Rf values, allowing for a clean separation on the column.
Q5: Can I use a chemical method to remove unreacted this compound?
A5: In some cases, a chemical quench may be possible. Since the carbon-bromine bond in this compound is more reactive than the carbon-chlorine bond, you could potentially use a nucleophile that reacts selectively with the starting material to form a new compound that is easier to separate (e.g., by extraction).[3] However, this approach requires careful consideration to ensure the reagent does not react with your desired product.
Data Presentation
The following table summarizes the boiling points of this compound isomers and potential reaction products to aid in selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C4H8BrCl | 171.46 | ~120-176 (estimated) |
| 2-Bromo-2-chlorobutane | C4H8BrCl | 171.46 | 120 |
| 1-Bromo-4-chlorobutane (B103958) | C4H8BrCl | 171.46 | 175-176 |
| 3-Chlorobutan-2-ol | C4H9ClO | 108.57 | 139 |
| 2-Chlorobutanenitrile | C4H6ClN | 103.55 | ~190 (374 °F) |
Experimental Protocols
Fractional Distillation
This protocol is suitable for separating liquids with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are securely clamped.
-
Sample Preparation: Place the crude reaction mixture containing the product and unreacted this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the round-bottom flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.
-
Fraction Collection: Monitor the temperature at the top of the column. When the temperature stabilizes, the vapor of the lower-boiling component is passing into the condenser. Collect this fraction in the receiving flask.
-
Separation: Once the first component has been distilled, the temperature may drop. Increase the heating to distill the next component with a higher boiling point, collecting it in a separate receiving flask.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the separation and purity.
Column Chromatography
This protocol is used to separate compounds based on their polarity.
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to pack the stationary phase evenly.
-
Add another layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluting solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluting solvent (mobile phase) to the top of the column.
-
Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.
-
Continuously add more eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the desired product and which contain the unreacted this compound.
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
This protocol is for separating compounds based on their differential solubility in two immiscible liquids.
-
Solvent Selection: Choose two immiscible solvents (e.g., a polar solvent like water and a non-polar organic solvent like diethyl ether or dichloromethane). The product and the unreacted starting material should have different affinities for these solvents.
-
Extraction:
-
Dissolve the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add the immiscible aqueous solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Separation:
-
Drain the lower layer into a clean flask.
-
Pour the upper layer out through the top of the funnel into a separate flask.
-
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent to maximize the recovery of the desired compound.
-
Washing and Drying:
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove any dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to isolate the purified product.
Mandatory Visualization
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Liquid-Liquid Extraction.
References
Technical Support Center: Managing Acidic Impurities in 1-Bromo-2-Chlorobutane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing acidic impurities during the synthesis of 1-bromo-2-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of acidic impurities in the synthesis of this compound?
A1: Acidic impurities in this compound synthesis typically originate from two main sources:
-
Residual Acid Catalysts or Reagents: Many synthetic routes for haloalkanes employ strong acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) as either catalysts or reactants. Incomplete removal of these acids during workup is a primary source of contamination.
-
Side Reactions: Depending on the specific synthetic method, side reactions can generate acidic byproducts. For instance, the use of sulfuric acid with bromide salts can lead to the formation of sulfur dioxide (SO₂), which is an acidic gas that can dissolve in the product.
Q2: Why is it critical to remove acidic impurities from this compound?
A2: The presence of acidic impurities in this compound can have several detrimental effects:
-
Product Instability: Acids can promote the degradation of the product over time, leading to the formation of colored byproducts and a decrease in purity.
-
Undesired Side Reactions: In subsequent synthetic steps, acidic impurities can catalyze unwanted side reactions, such as elimination reactions to form alkenes, or hydrolysis back to the corresponding alcohol. This can significantly lower the yield and purity of the desired final product.
-
Inconsistent Reaction Kinetics: The presence of unquantified acidic species can lead to variability in reaction rates and outcomes, making processes difficult to reproduce.
-
Regulatory Concerns: For applications in drug development, impurities are strictly regulated. Alkyl halides, in general, are considered potentially genotoxic impurities (PGIs), and their levels must be controlled according to guidelines such as ICH M7.[1]
Q3: What is the standard procedure for removing acidic impurities from crude this compound?
A3: The most common and effective method for neutralizing and removing acidic impurities is to wash the crude organic product with a mild aqueous basic solution. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is typically preferred over strong bases like sodium hydroxide (B78521) (NaOH) to avoid promoting hydrolysis of the alkyl halide. The washing is usually performed in a separatory funnel, allowing the acidic impurities to react with the base and be extracted into the aqueous layer.
Q4: How can I determine if my purified this compound is free of acidic impurities?
A4: Several analytical methods can be employed to detect and quantify residual acidic impurities:
-
pH Measurement of an Aqueous Extract: A simple qualitative test involves shaking a sample of the purified product with deionized water and measuring the pH of the aqueous layer. A neutral pH (around 7) indicates the absence of significant acidic impurities.
-
Acid-Base Titration: For a quantitative assessment, a sample of the this compound can be dissolved in a suitable solvent and titrated with a standardized solution of a base.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to identify and quantify a wide range of volatile impurities, including some acidic species if they are sufficiently volatile or can be derivatized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low pH of aqueous washings after multiple bicarbonate washes. | Insufficient amount of basic solution used. | Increase the volume or concentration of the sodium bicarbonate solution for each wash. Ensure thorough mixing in the separatory funnel. |
| Highly acidic crude product. | Perform an initial wash with a more concentrated sodium bicarbonate solution, followed by washes with a more dilute solution. | |
| Product discoloration or degradation during storage. | Presence of residual acidic impurities. | Re-purify the product by washing with aqueous sodium bicarbonate, followed by drying with a suitable drying agent (e.g., anhydrous magnesium sulfate) and distillation. |
| Exposure to light or air. | Store the purified product in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. | |
| Low yield of the desired product in the subsequent reaction step. | Acid-catalyzed side reactions (e.g., elimination). | Ensure the this compound is free of acidic impurities before use by performing a quality control check (e.g., pH test of an aqueous extract or titration). |
| Inconsistent results in subsequent reactions. | Variable levels of acidic impurities in different batches of this compound. | Implement a strict quality control protocol to quantify and set an acceptable limit for acidic impurities in each batch before use. |
Experimental Protocols
Protocol 1: Quantification of Acidic Impurities by Acid-Base Titration
Objective: To determine the concentration of acidic impurities in a sample of this compound.
Materials:
-
This compound sample
-
Toluene (B28343) (or another suitable water-immiscible organic solvent)
-
Deionized water
-
Standardized 0.01 M sodium hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Buret, pipettes, Erlenmeyer flasks, magnetic stirrer, and stir bar
Procedure:
-
Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of toluene and 50 mL of deionized water to the flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Stir the mixture vigorously using a magnetic stirrer to ensure good partitioning of the acidic impurities into the aqueous phase.
-
Fill a buret with the standardized 0.01 M NaOH solution and record the initial volume.
-
Titrate the stirred biphasic mixture with the NaOH solution. The endpoint is reached when the aqueous layer shows a persistent faint pink color.
-
Record the final volume of the NaOH solution used.
-
Calculate the acidity, typically expressed as milliequivalents of acid per kilogram of sample (meq/kg).
Calculation: Acidity (meq/kg) = (V × M × 1000) / W
Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of the NaOH solution (mol/L)
-
W = Weight of the this compound sample (kg)
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile organic impurities, including potential acidic byproducts, in this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-350 amu
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to those of external or internal standards.
Diagrams
References
Technical Support Center: Regioselectivity in Reactions of 1-Bromo-2-chlorobutane
Welcome to the technical support center for navigating the complexities of 1-bromo-2-chlorobutane reactions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for this compound?
A1: this compound is a secondary alkyl halide with two different halogen leaving groups. This structure leads to competition primarily between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions.[1][2] The specific pathway and resulting product distribution are highly sensitive to the reaction conditions.
Q2: Which halogen is the better leaving group, and how does this impact regioselectivity in substitution reactions?
A2: The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because Br⁻ is a weaker base than Cl⁻, and its larger size allows the negative charge to be more dispersed and stabilized in solution.[3] Consequently, nucleophilic attack is significantly more likely to occur at the carbon bonded to the bromine (C-1) via an S(_N)2 mechanism, leading to the displacement of the bromide ion. The carbon-bromine bond is also weaker (approx. 285 kJ/mol) than the carbon-chlorine bond (approx. 339 kJ/mol), requiring less energy to break.[3]
Q3: How do the reaction mechanisms (S(_N)1 vs. S(_N)2) influence the outcome?
A3:
-
S(N)2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone (B3395972), DMSO). It involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time the leaving group departs.[1] For this compound, an S(_N)2 reaction will almost exclusively occur at the C-1 position due to bromide being the superior leaving group.
-
S(N)1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol) and is more likely with substrates that can form stable carbocations.[4] Since this compound would form a secondary carbocation, the S(_N)1 pathway is possible but may compete with S(_N)2 and elimination reactions.[5] Carbocation formation could lead to a mixture of products and potential rearrangements.
Q4: In an elimination reaction, which product is favored: the Zaitsev or Hofmann product?
A4: The regioselectivity of elimination reactions (E2) is largely determined by the steric bulk of the base used.
-
Zaitsev Product: A small, strong base (e.g., sodium ethoxide, hydroxide) will preferentially abstract a proton from the more substituted β-carbon (C-3), leading to the more thermodynamically stable, substituted alkene (e.g., 1-bromo-1-butene).[2][6]
-
Hofmann Product: A bulky, sterically hindered base (e.g., potassium tert-butoxide) will have difficulty accessing the internal proton and will instead abstract a proton from the less sterically hindered β-carbon (C-1), leading to the less stable, terminal alkene (e.g., 2-chloro-1-butene).[7]
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product at C-1; significant formation of elimination byproducts.
This issue commonly arises from a competition between S(_N)2 and E2 pathways. Elimination is often favored by high temperatures and strongly basic nucleophiles.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.[2] Running the reaction at a lower temperature can significantly favor the S(_N)2 pathway.
-
Choose a Less Basic Nucleophile: If the nucleophile is also a strong base (e.g., alkoxides, hydroxide), the E2 pathway will be competitive.[8] Consider using a nucleophile that is less basic but still has high nucleophilicity (e.g., iodide, azide, or cyanide ions).
-
Solvent Selection: Use a polar aprotic solvent like acetone or DMF. These solvents favor S(N)2 reactions by solvating the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. Polar protic solvents can facilitate E1 reactions.
Caption: Workflow for troubleshooting low substitution yields.
Problem 2: Formation of a mixture of substitution products at both C-1 and C-2.
While substitution at C-1 is heavily favored, trace amounts of C-2 substitution or rearranged products might suggest the involvement of an S(_N)1-type mechanism.
Troubleshooting Steps:
-
Avoid Solvolysis Conditions: Do not use weak nucleophiles that are also the solvent (e.g., ethanol, water), as these conditions promote S(_N)1 and E1 reactions through a carbocation intermediate.[8]
-
Increase Nucleophile Concentration: S(_N)2 reactions are second-order, meaning the rate depends on the concentration of both the substrate and the nucleophile.[4] Increasing the nucleophile concentration will increase the rate of the S(_N)2 reaction, helping it to outcompete any potential S(_N)1 pathway.
-
Add a Non-nucleophilic Base Scavenger: If trace acids are catalyzing an S(_N)1 reaction, adding a hindered, non-nucleophilic base (like a proton sponge) can neutralize the acid without interfering in the main reaction.
Caption: Reaction pathways of this compound.
Quantitative Data Summary
While specific kinetic data for this compound is sparse, the relative reactivity can be inferred from analogous systems. The following table illustrates the significant difference in reaction rates based on the leaving group for primary haloalkanes, a principle that directly applies to this case.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from a classic Finkelstein reaction study, demonstrating the superior leaving group ability of bromide over chloride.[3] |
Experimental Protocols
Protocol 1: Selective S(_N)2 Substitution at C-1 (Finkelstein Reaction)
This protocol is designed to maximize the yield of the C-1 substituted product, 1-iodo-2-chlorobutane, by favoring the S(_N)2 mechanism.
-
Objective: To substitute the bromide with an iodide.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Anhydrous Acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
Heat the mixture to a gentle reflux (approx. 56°C) and monitor the reaction progress by TLC or GC. The reaction is driven forward by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaBr.
-
Evaporate the acetone under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: Selective E2 Elimination (Hofmann Product)
This protocol is designed to maximize the yield of the less-substituted alkene, 2-chloro-1-butene, by using a sterically hindered base.
-
Objective: To selectively form the Hofmann elimination product.
-
Reagents:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous tert-Butanol or THF
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound in the same solvent dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
The volatile alkene product should be handled with care and can be purified by careful distillation.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. physicsforums.com [physicsforums.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 9. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
Technical Support Center: Purification of 1-Bromo-2-Chlorobutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of drying agents for the purification of 1-bromo-2-chlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable drying agents for this compound?
For routine drying of this compound, anhydrous inorganic salts are the most suitable and commonly recommended options. These include magnesium sulfate (B86663) (MgSO₄), calcium sulfate (CaSO₄), sodium sulfate (Na₂SO₄), and calcium chloride (CaCl₂).[1][2][3] These agents are generally inert towards halogenated alkanes and effectively remove residual water.
Q2: Are there any drying agents I should avoid when purifying this compound?
Yes. Highly reactive (chemical) drying agents such as sodium metal, calcium hydride (CaH₂), and phosphorus pentoxide (P₄O₁₀) should be used with caution or avoided altogether.[2][4] These substances can react with halogenated compounds, potentially leading to decomposition, side reactions, or the formation of hazardous byproducts.[4][5] For instance, sodium metal can react with halogenated solvents.[4]
Q3: How do I know when I have added enough drying agent?
A common indication that sufficient drying agent has been added is when freshly added crystals no longer clump together at the bottom of the flask but remain free-flowing. The liquid should also appear clear and free of any cloudiness or water droplets.
Q4: Can the drying agent affect the purity of my final product?
If an appropriate drying agent is chosen, it should not affect the chemical purity of this compound. However, it is crucial to ensure that the drying agent is completely removed by filtration or decantation before subsequent steps, such as distillation, to prevent contamination of the final product.
Q5: For how long should I expose the this compound to the drying agent?
The time required for drying depends on the amount of water present and the efficiency of the drying agent. Generally, allowing the solution to stand over the drying agent for 15-30 minutes with occasional swirling is sufficient. For very wet samples, a longer duration or a second application of the drying agent may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The solution remains cloudy after adding the drying agent. | Insufficient amount of drying agent was added, or the sample has a high water content. | Add more of the selected drying agent in small portions until the solution becomes clear and newly added crystals no longer clump. For very wet samples, consider a preliminary wash with a saturated sodium chloride solution (brine) to remove the bulk of the water before adding the drying agent.[6] |
| The product yield is low after drying and purification. | The drying agent may have adsorbed some of the product. This is more likely with fine powders like magnesium sulfate. | To minimize loss, wash the drying agent with a small amount of a dry, volatile solvent that is compatible with your subsequent steps. Combine the washings with the dried product before proceeding. |
| Unexpected peaks appear in the GC-MS or NMR spectrum after purification. | The drying agent may have been reactive or contaminated. Acidic or basic impurities in the drying agent could have caused side reactions. | Ensure you are using a neutral and high-purity drying agent. Magnesium sulfate is slightly acidic, which could be a concern for acid-sensitive compounds.[1] In such cases, anhydrous sodium sulfate or potassium carbonate (if compatible) might be better alternatives. |
| The drying agent has turned into a slushy or syrupy layer. | This indicates a very high water content in the this compound. | Decant the organic layer and treat it with a fresh portion of the drying agent. It is highly recommended to perform a brine wash before the drying step to reduce the initial water content. |
Data Presentation: Comparison of Suitable Drying Agents
The following table summarizes the key properties of commonly used drying agents for this compound to facilitate selection based on experimental needs.
| Drying Agent | Capacity | Speed | Efficiency | Acidity | Comments |
| Magnesium Sulfate (MgSO₄) | High | High | Medium to High | Slightly Acidic | A fine powder with a large surface area, making it fast and efficient.[1] Good for general-purpose drying. |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Neutral | Slower than MgSO₄ but has a very high capacity, making it suitable for very wet solutions.[1] It is a neutral salt. |
| Calcium Sulfate (CaSO₄) | Low | High | High | Neutral | Acts very quickly but has a low capacity. It is sold under the trade name Drierite®. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Neutral | Effective and has a high capacity, but can form complexes with some oxygen- and nitrogen-containing compounds.[1][7] Generally suitable for alkyl halides.[1][2][3] |
Experimental Protocols
Protocol for Drying this compound Using Anhydrous Magnesium Sulfate
-
Initial Washing (Optional but Recommended): Transfer the crude this compound to a separatory funnel. Wash with an equal volume of saturated sodium chloride (brine) solution to remove the majority of dissolved water.[6] Gently invert the funnel several times, venting frequently. Allow the layers to separate completely and drain the lower aqueous layer.
-
Transfer to a Dry Flask: Transfer the organic layer (this compound) to a dry Erlenmeyer flask. The flask should be appropriately sized to allow for swirling.
-
Addition of Drying Agent: Add anhydrous magnesium sulfate in small portions to the flask, swirling after each addition. Initially, the MgSO₄ will clump together as it absorbs water. Continue adding the drying agent until some of it remains as a fine, free-flowing powder.
-
Drying Time: Stopper the flask and allow it to stand for at least 15-20 minutes. Swirl the flask occasionally to ensure thorough contact between the drying agent and the liquid.
-
Separation of the Dried Product: Carefully decant the clear, dried this compound into a clean, dry flask, leaving the solid drying agent behind. Alternatively, for a more complete recovery, filter the mixture through a fluted filter paper or a small cotton plug in a funnel.
-
Solvent Wash (Optional): To maximize yield, rinse the spent drying agent in the original flask with a small volume of a dry, appropriate solvent (e.g., diethyl ether, dichloromethane) and combine the rinsing with the decanted or filtered product. This step is particularly useful if the subsequent step is distillation, as the volatile solvent can be easily removed.
-
Proceed to Next Step: The dried this compound is now ready for the next stage of purification, such as distillation.
Mandatory Visualization
Caption: Workflow for selecting and using a drying agent for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Drying solvents and Drying agents [delloyd.50megs.com]
- 3. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 4. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Validation & Comparative
Reactivity Showdown: 1-Bromo-2-Chlorobutane vs. 1,2-Dibromobutane in Substitution and Elimination Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the realm of organic synthesis, the strategic selection of starting materials is paramount to achieving desired reaction outcomes with optimal efficiency. Vicinal dihaloalkanes, such as 1-bromo-2-chlorobutane and 1,2-dibromobutane (B1584511), are versatile intermediates, offering pathways to a variety of functional groups through substitution and elimination reactions. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and extrapolated experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The reactivity of both this compound and 1,2-dibromobutane is fundamentally governed by the nature of the halogen leaving groups and the steric environment of the reaction centers. The primary determinant of reactivity in both nucleophilic substitution (S(_N)2) and base-induced elimination (E2) reactions is the superior leaving group ability of bromide compared to chloride. Consequently, the carbon-bromine bond is the more reactive site in both molecules.
In 1,2-dibromobutane , both bromine atoms are excellent leaving groups, leading to potentially faster overall reaction rates but also the possibility of competing reactions at both the C1 and C2 positions. In contrast, This compound presents a scenario of differential reactivity. The C-Br bond is significantly more susceptible to nucleophilic attack or base-induced proton abstraction than the C-Cl bond. This inherent difference allows for greater selectivity, enabling stepwise functionalization.
Data Presentation: Comparative Reactivity
| Reaction Type | Reagent/Conditions | This compound | 1,2-dibromobutane | Expected Major Product(s) |
| S(_N)2 Substitution | NaI in Acetone (B3395972) (Finkelstein Reaction) | Moderate to Fast (reaction at C1) | Fast (potential for reaction at C1 and C2) | 1-iodo-2-chlorobutane |
| E2 Elimination | Potassium tert-butoxide (KOtBu) in t-BuOH | Moderate | Fast | But-1-ene |
Note: The relative rates are qualitative predictions based on the superior leaving group ability of bromide over chloride. Experimental data for the S(_N)2 reaction of 1-chlorobutane (B31608) and 1-bromobutane (B133212) with sodium iodide in acetone shows that 1-bromobutane reacts approximately 167 times faster.[1] This substantial difference in reactivity underscores the expected preferential reaction at the C-Br bond in this compound.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1,2-dibromobutane, the following experimental protocols are proposed.
Experiment 1: Comparative S(_N)2 Reactivity via Finkelstein Reaction
Objective: To compare the rates of iodide substitution on this compound and 1,2-dibromobutane.
Materials:
-
This compound
-
1,2-dibromobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Reaction vials
-
Constant temperature bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare 0.1 M solutions of this compound and 1,2-dibromobutane in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
In separate reaction vials, mix equal volumes of the substrate solutions with the sodium iodide solution at a constant temperature (e.g., 25°C).
-
At regular time intervals (e.g., 5, 15, 30, 60 minutes), quench the reaction in an aliquot of the reaction mixture by adding an excess of a suitable quenching agent (e.g., dilute aqueous sodium thiosulfate).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the substitution product(s).
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Experiment 2: Comparative E2 Elimination Reactivity
Objective: To compare the rates of elimination of this compound and 1,2-dibromobutane.
Materials:
-
This compound
-
1,2-dibromobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Reaction flask with a reflux condenser
-
Constant temperature bath
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Prepare 0.1 M solutions of this compound and 1,2-dibromobutane in anhydrous tert-butanol.
-
Prepare a 0.2 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
In separate reaction flasks equipped with reflux condensers, mix equal volumes of the substrate solutions with the potassium tert-butoxide solution at a constant temperature (e.g., 50°C).
-
At regular time intervals, take a sample from the headspace of the reaction flask using a gas-tight syringe.
-
Inject the gas sample into the GC-FID to analyze the formation of volatile alkene products (e.g., but-1-ene).
-
Plot the peak area of the alkene product versus time to determine the reaction rates.
Mandatory Visualizations
Caption: SN2 reaction pathways for this compound and 1,2-dibromobutane.
Caption: E2 elimination pathways leading to the formation of but-1-ene.
Caption: Logical workflow for comparing the reactivity of the two dihaloalkanes.
Conclusion
The choice between this compound and 1,2-dibromobutane as a synthetic intermediate depends critically on the desired outcome. For reactions requiring high reactivity and where subsequent reactions on a di-substituted product are intended, 1,2-dibromobutane is a suitable choice. However, for syntheses that demand selectivity and a stepwise approach to functionalization, this compound offers a distinct advantage due to the significant difference in the leaving group abilities of bromide and chloride. The C-Br bond can be selectively targeted, leaving the C-Cl bond intact for subsequent transformations. Researchers should consider these reactivity profiles when designing synthetic routes to maximize yield and minimize the formation of undesired byproducts.
References
A Comparative Analysis of 1-Bromo-2-Chlorobutane and Other Alkylating Agents for Drug Development
For Immediate Publication
Introduction
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This guide provides a comparative analysis of the chemical reactivity and potential biological activity of 1-bromo-2-chlorobutane, a bifunctional haloalkane, alongside established alkylating agents such as melphalan (B128), cisplatin (B142131), and chlorambucil (B1668637). This document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of chemical properties with biological efficacy, supported by experimental data and detailed protocols.
Chemical Reactivity and Mechanism of Action
Alkylating agents function by creating covalent bonds with nucleophilic moieties in cellular components. The therapeutic efficacy of many of these agents is primarily attributed to their ability to alkylate DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2]
This compound: A Profile in Reactivity
This compound is a versatile bifunctional alkylating agent characterized by the presence of two different halogen atoms on adjacent carbons. This structural feature leads to differential reactivity, primarily governed by the principles of nucleophilic substitution (SN2) reactions. The carbon-bromine bond is significantly more labile than the carbon-chlorine bond, making the bromine a better leaving group.[3] This is due to the lower bond energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion in solution compared to the chloride anion.
This inherent difference in reactivity allows for sequential reactions, making this compound a valuable tool in organic synthesis. In a biological context, this suggests that the primary alkylation event would likely occur at the carbon bearing the bromine atom. As a bifunctional agent, it possesses the potential to form DNA cross-links, a highly cytotoxic lesion.
Established Alkylating Agents: A Snapshot
-
Melphalan: A nitrogen mustard derivative, melphalan is transported into cells via amino acid transporters and alkylates DNA, primarily at the N7 position of guanine. It is known to form interstrand cross-links, which are particularly effective at inducing cell death.[4][5]
-
Cisplatin: While not a classical alkylating agent, cisplatin exerts a similar mechanism by forming platinum-DNA adducts, leading to intrastrand and interstrand cross-links.[6][7] These adducts distort the DNA structure, interfering with replication and transcription.[8]
-
Chlorambucil: Another nitrogen mustard, chlorambucil also functions by alkylating DNA, leading to the formation of cross-links that disrupt DNA function and trigger apoptosis.[1][9][10]
Comparative Performance: Chemical Reactivity vs. Biological Cytotoxicity
A direct comparison of the alkylating potential of these agents requires an evaluation of both their chemical reactivity in SN2 reactions and their biological efficacy, often quantified by the half-maximal inhibitory concentration (IC50) in cancer cell lines.
Chemical Reactivity: Insights from SN2 Kinetics
The rate of an SN2 reaction is highly dependent on the nature of the leaving group. For haloalkanes, the leaving group ability follows the trend: I > Br > Cl > F. Experimental data for similar small alkyl halides demonstrates this principle quantitatively. For instance, in the Finkelstein reaction (reaction with NaI in acetone), 1-bromobutane (B133212) reacts approximately 167 times faster than 1-chlorobutane.[3] This strongly suggests that the initial alkylation by this compound would be significantly faster at the C1 position (bearing the bromine) than at the C2 position (bearing the chlorine).
Table 1: Comparative SN2 Reaction Rates of 1-Halobutanes with Sodium Iodide in Acetone at 25°C
| Alkyl Halide | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[3]
Biological Cytotoxicity: A Review of In Vitro Data
While there is a lack of publicly available IC50 data specifically for this compound against cancer cell lines, data for its structural analog, 1-bromo-2-chloroethane (B52838), indicates genotoxic and mutagenic activity.[11][12] Studies on other dihaloalkanes have shown that their toxicity is often mediated by metabolic activation, leading to the formation of DNA adducts.[13]
For comparison, the IC50 values for established alkylating agents demonstrate their potent cytotoxic effects across a range of cancer cell lines.
Table 2: Comparative IC50 Values of Selected Alkylating Agents
| Alkylating Agent | Cell Line | Cancer Type | IC50 (µM) |
| Melphalan | RPMI-8226 | Multiple Myeloma | ~1.8 |
| Melphalan | OVCAR-3 | Ovarian Cancer | ~2.5 |
| Melphalan | MCF-7 | Breast Cancer | ~5.1 |
| Cisplatin | A549 | Lung Carcinoma | ~7.5 |
| Cisplatin | U87 MG | Glioblastoma | ~9.5 |
| Chlorambucil | Various | Leukemia/Lymphoma | Variable |
Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay method.
The high reactivity of the C-Br bond in this compound suggests it could be a potent DNA alkylator. However, its overall cytotoxicity would also depend on factors like cell permeability, metabolic activation or deactivation, and the efficiency of DNA repair mechanisms in target cells. The genotoxicity of the related compound 1-bromo-2-chloroethane suggests that this compound likely also forms DNA adducts and induces DNA damage.[11][12][13]
Experimental Protocols
To facilitate a direct comparative analysis, standardized experimental protocols are essential.
1. Determination of SN2 Reaction Kinetics
-
Objective: To quantitatively compare the reaction rates of this compound and other alkyl halides with a common nucleophile.
-
Methodology:
-
Reactants: Prepare solutions of the alkylating agent and a nucleophile (e.g., sodium iodide) in a suitable polar aprotic solvent (e.g., acetone).
-
Reaction: Mix the reactants at a constant temperature.
-
Monitoring: Monitor the progress of the reaction over time by measuring the disappearance of the reactant or the appearance of the product. This can be achieved using techniques such as gas chromatography (GC) or by monitoring the formation of a precipitate if one of the products is insoluble (as in the Finkelstein reaction).
-
Data Analysis: Determine the reaction order and calculate the second-order rate constant (k) from the experimental data.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the IC50 value of an alkylating agent against a specific cancer cell line.
-
Methodology:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to untreated control cells and plot cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.
-
3. DNA Damage Assessment (Comet Assay)
-
Objective: To visualize and quantify DNA damage induced by an alkylating agent.
-
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
Visualizations
Signaling Pathway for DNA Damage-Induced Apoptosis
Caption: General signaling pathway of bifunctional alkylating agents leading to DNA damage and apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: A standard experimental workflow for determining the IC50 values of alkylating agents.
Conclusion
This compound presents an interesting profile as a bifunctional alkylating agent due to the differential reactivity of its two carbon-halogen bonds. Based on fundamental principles of organic chemistry, it is expected to be a reactive molecule capable of alkylating nucleophilic sites on DNA. While direct comparative data on its biological cytotoxicity is currently lacking, its structural similarity to known genotoxic dihaloalkanes suggests it warrants further investigation as a potential anticancer agent.
The established alkylating agents discussed herein, such as melphalan and cisplatin, have well-characterized mechanisms of action and a wealth of clinical data supporting their efficacy. A direct comparison underscores the importance of not only chemical reactivity but also factors such as cellular uptake, metabolism, and the cellular DNA damage response in determining the ultimate therapeutic index of an alkylating agent. Further experimental studies, following the protocols outlined, are necessary to fully elucidate the potential of this compound as a cytotoxic agent and to quantitatively compare its performance against clinically utilized drugs.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 11. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of DNA adducts formed in vivo in rats and mice from 1,2-dibromoethane, 1,2-dichloroethane, dibromomethane, and dichloromethane using HPLC/accelerator mass spectrometry and relevance to risk estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-Bromo-2-Chlorobutane: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of halogenated hydrocarbons is a critical step in synthetic chemistry and drug development. The presence of constitutional isomers, compounds with the same molecular formula but different atomic connectivity, necessitates robust analytical techniques for definitive identification. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the 1-bromo-2-chlorobutane structure against its potential isomers. By leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, researchers can confidently distinguish this compound from its alternatives.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound and its key constitutional isomers. This quantitative data serves as a benchmark for experimental validation.
Table 1: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 170/172/174 (M, M+2, M+4) | 121/123 ([M-Br]+), 91/93 ([M-Cl]+), 55, 41, 29 |
| 1-Bromo-1-chlorobutane | 170/172/174 (M, M+2, M+4) | 135/137 ([M-Cl]+), 91/93, 55, 41, 29 |
| 2-Bromo-2-chlorobutane | 170/172/174 (M, M+2, M+4) | 121/123 ([M-Br]+), 91/93, 57, 43, 29 |
| 1-Bromo-3-chlorobutane | 170/172/174 (M, M+2, M+4) | 121/123 ([M-Br]+), 91/93, 55, 41, 29 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | C-H Stretching (cm⁻¹) | C-Cl Stretching (cm⁻¹) | C-Br Stretching (cm⁻¹) |
| This compound | 2850-3000 | ~750-850 | ~560-650 |
| 1-Bromo-1-chlorobutane | 2850-3000 | ~750-850 | ~550-640 |
| 2-Bromo-2-chlorobutane | 2850-3000 | ~700-800 | ~530-620 |
| 1-Bromo-3-chlorobutane | 2850-3000 | ~730-830 | ~560-650 |
Table 3: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound | -CH₃ | -CH₂- (adjacent to CH) | -CH- (with halogen) | -CH₂- (with halogen) |
| This compound | ~1.1 (t) | ~1.9 (m) | ~4.2 (m) | ~3.7 (m) |
| 1-Bromo-1-chlorobutane | ~1.0 (t) | ~2.1 (m) | ~5.8 (t) | - |
| 2-Bromo-2-chlorobutane | ~1.8 (s) | ~2.3 (q) | - | - |
| 1-Bromo-3-chlorobutane | ~1.6 (d) | ~2.2 (m) | ~4.4 (m) | ~3.6 (t) |
Table 4: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)
| Compound | -CH₃ | -CH₂- | -CH(Cl)- | -CH₂(Br)- | -C(Br)(Cl)- | -CH(Cl)- (in chain) |
| This compound | ~11 | ~25 | ~65 | ~38 | - | - |
| 1-Bromo-1-chlorobutane | ~13 | ~33 | - | - | ~75 | - |
| 2-Bromo-2-chlorobutane | ~25, ~35 | ~38 | - | - | ~80 | - |
| 1-Bromo-3-chlorobutane | ~22 | ~35 | - | ~33 | - | ~58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for the structural validation of this compound.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or methanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Rate: 1 scan/second.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition:
-
Collect a background spectrum of the clean salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
The spectral width should encompass the expected chemical shift range (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for aliphatic carbons (e.g., 0-100 ppm).
-
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using the described spectroscopic methods.
Caption: Workflow for the spectroscopic validation of this compound.
A Spectroscopic Guide to the Stereoisomers of 1-Bromo-2-Chlorobutane
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule can profoundly influence its biological activity and physical properties. In drug development and chemical synthesis, the precise characterization of stereoisomers is critical. 1-Bromo-2-chlorobutane, a chiral haloalkane with two stereocenters, serves as an excellent model for demonstrating the application of spectroscopic techniques in distinguishing between its four stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S) (the erythro pair), and the enantiomeric pair (2R,3S) and (2S,3R) (the threo pair). This guide provides a comparative analysis of these stereoisomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by predicted data to illustrate the key differentiating features.
Stereoisomers of this compound
This compound has two chiral centers at positions C2 and C3, giving rise to a total of four stereoisomers. These can be grouped into two pairs of enantiomers, which are also diastereomers of each other.
-
Erythro pair (enantiomers): (2R,3R)-1-bromo-2-chlorobutane and (2S,3S)-1-bromo-2-chlorobutane.
-
Threo pair (enantiomers): (2R,3S)-1-bromo-2-chlorobutane and (2S,3R)-1-bromo-2-chlorobutane.
The relationship between these stereoisomers and the analytical techniques used for their differentiation is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between diastereomers, as they are distinct compounds with different chemical and physical properties, leading to unique NMR spectra. Enantiomers, however, are indistinguishable in an achiral solvent and require the use of a chiral auxiliary to resolve their signals.
¹H NMR Spectroscopy
The ¹H NMR spectra of the erythro and threo pairs of this compound are expected to differ in both chemical shifts (δ) and coupling constants (J). This is because the through-space distance and dihedral angles between protons are different in diastereomers, affecting their magnetic environments and spin-spin coupling.
Table 1: Predicted ¹H NMR Data for this compound Stereoisomers
| Proton | Predicted Chemical Shift (δ, ppm) - Erythro Pair | Predicted Chemical Shift (δ, ppm) - Threo Pair | Multiplicity |
| H1a, H1b | ~3.7 - 3.9 | ~3.6 - 3.8 | m |
| H2 | ~4.2 | ~4.1 | m |
| H3a, H3b | ~1.9 - 2.1 | ~1.8 - 2.0 | m |
| H4 | ~1.1 | ~1.0 | t |
Note: These are predicted values and may vary in experimental conditions. The key takeaway is the expected difference in chemical shifts between the diastereomeric pairs.
Differentiation of Enantiomers: The enantiomers within the erythro pair ((2R,3R) and (2S,3S)) and the threo pair ((2R,3S) and (2S,3R)) will exhibit identical ¹H NMR spectra in a standard achiral solvent. To distinguish them, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used.[1][2] These agents form transient diastereomeric complexes with the enantiomers, which have different magnetic environments and thus, distinct NMR signals, allowing for the determination of enantiomeric excess.[3][4]
¹³C NMR Spectroscopy
Similar to ¹H NMR, the ¹³C NMR spectra of diastereomers will be different. The chemical shifts of the carbon atoms, particularly those of the chiral centers (C2 and C3) and adjacent carbons, are sensitive to the stereochemistry.
Table 2: Predicted ¹³C NMR Data for this compound Stereoisomers
| Carbon | Predicted Chemical Shift (δ, ppm) - Erythro Pair | Predicted Chemical Shift (δ, ppm) - Threo Pair |
| C1 | ~38 | ~37 |
| C2 | ~65 | ~64 |
| C3 | ~58 | ~57 |
| C4 | ~11 | ~10 |
Note: Predicted values. Diastereomers are expected to show discernible differences in their ¹³C chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the overall IR spectra of stereoisomers are often similar, diastereomers can exhibit noticeable differences in the fingerprint region (below 1500 cm⁻¹). These differences arise from variations in the vibrational coupling modes due to the different spatial arrangements of the atoms. Enantiomers, having the same vibrational modes, will have identical IR spectra.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching | 2850 - 3000 |
| C-H bending | 1375 - 1465 |
| C-Cl stretching | 600 - 800 |
| C-Br stretching | 500 - 600 |
Note: The primary differences between the erythro and threo pairs would be expected in the complex fingerprint region.
Vibrational Circular Dichroism (VCD): To differentiate enantiomers using vibrational spectroscopy, VCD is the technique of choice. VCD measures the differential absorption of left and right circularly polarized infrared light.[5][6] Enantiomers will produce mirror-image VCD spectra, providing a definitive method for determining absolute configuration.[7]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. Under standard electron ionization (EI) conditions, stereoisomers are generally difficult to distinguish because they have the same molecular weight and often produce similar fragmentation patterns. Diastereomers, in some cases, may show slight differences in the relative abundances of certain fragment ions due to differences in the stability of the precursor ions or transition states during fragmentation.[8]
Table 4: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Notes |
| 170/172/174 | [C₄H₈BrCl]⁺ | Molecular ion peak cluster, showing isotopic patterns for Br and Cl. |
| 135/137 | [C₄H₈Br]⁺ | Loss of Cl. |
| 91/93 | [C₄H₈Cl]⁺ | Loss of Br. |
| 56 | [C₄H₈]⁺ | Loss of Br and Cl. |
| 41 | [C₃H₅]⁺ | Further fragmentation. |
Note: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic peak clusters for fragments containing these halogens.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each carbon environment.[9] A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.[10]
-
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[11]
-
Sandwiching: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Analysis: Mount the plates in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: Utilize electron ionization (EI) by bombarding the sample molecules with high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum which plots relative abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound stereoisomers highlights the strengths and limitations of each technique. NMR spectroscopy is unparalleled for distinguishing between diastereomers, and when combined with chiral auxiliaries, it can also resolve enantiomers. While standard IR and MS are less effective for stereoisomer differentiation, advanced techniques like VCD provide definitive information on enantiomeric composition. A multi-technique approach is therefore essential for the unambiguous characterization of all stereoisomers of a chiral molecule.
References
- 1. acdlabs.com [acdlabs.com]
- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 3. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 4. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 5. rowansci.substack.com [rowansci.substack.com]
- 6. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. app.nmrium.com [app.nmrium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Performance Analysis of 1-Bromo-2-Chlorobutane in SN1 and SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-bromo-2-chlorobutane under nucleophilic substitution conditions, specifically contrasting its performance in SN1 and SN2 reaction pathways. The analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental data from analogous compounds to predict its behavior.
Introduction to Nucleophilic Substitution and this compound
Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the creation of a vast array of molecules, including pharmaceuticals. These reactions involve the replacement of a leaving group by a nucleophile. The two primary mechanisms for these reactions are the unimolecular (SN1) and bimolecular (SN2) pathways. The substrate, this compound, is a vicinal dihaloalkane with two distinct reaction centers: a primary carbon bearing a bromide and a secondary carbon bearing a chloride. This structure allows for a nuanced exploration of how factors like leaving group ability and steric hindrance dictate the reaction mechanism.
Theoretical Performance in SN2 Reactions
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center and is described by a second-order rate law (Rate = k[Substrate][Nucleophile]).[2][3]
For this compound, two potential sites for SN2 attack exist:
-
C1 (bearing Bromine): This is a primary carbon, which is sterically accessible to the incoming nucleophile.[4]
-
C2 (bearing Chlorine): This is a secondary carbon, which is more sterically hindered than the primary carbon.[4]
Furthermore, the bromide ion is a significantly better leaving group than the chloride ion. This is due to its larger size and greater polarizability, which allow it to stabilize the developing negative charge in the transition state more effectively.[5] The carbon-bromine bond is also weaker than the carbon-chlorine bond.[5]
Prediction: In a typical SN2 reaction, such as with sodium iodide in acetone (B3395972), the reaction will overwhelmingly favor the substitution of bromide at the primary carbon (C1). The rate of reaction at C1 is expected to be significantly faster than at C2 due to both reduced steric hindrance and superior leaving group ability.
Theoretical Performance in SN1 Reactions
The SN1 reaction is a multi-step process that proceeds through a carbocation intermediate.[1][6] The rate-determining step is the formation of this carbocation, and the reaction follows a first-order rate law (Rate = k[Substrate]).[6][7] The stability of the potential carbocation is the most critical factor determining the feasibility and rate of an SN1 reaction.
For this compound, ionization can lead to two possible carbocations:
-
Ionization at C1 (loss of Br⁻): This would form a primary carbocation, which is highly unstable and energetically unfavorable.[8]
-
Ionization at C2 (loss of Cl⁻): This would form a secondary carbocation. While more stable than a primary carbocation, it is still less stable than a tertiary carbocation and may be prone to rearrangement.[9]
Prediction: this compound is a poor substrate for SN1 reactions. The formation of a primary carbocation is highly disfavored. While the formation of a secondary carbocation is more plausible, it would still be a slow process compared to substrates that can form more stable carbocations (e.g., tertiary or benzylic halides).[10] Therefore, SN1 reactions are expected to be very slow for this compound.
Quantitative Data Comparison
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane (B31608) | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane (B133212) | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
| Data sourced from a comparative analysis of SN2 reaction rates.[5] |
This data clearly illustrates the superior reactivity of a primary alkyl bromide over a primary alkyl chloride in an SN2 reaction, with 1-bromobutane reacting approximately 167 times faster.[5] This strongly supports the prediction that the C-Br bond in this compound will be the primary site of SN2 attack.
For SN1 reactions, the order of reactivity is governed by carbocation stability: tertiary > secondary > primary.[11][12] Qualitative experiments show that tertiary halides react almost instantaneously under SN1 conditions, secondary halides react more slowly, and primary halides often do not react at a noticeable rate at room temperature.[12]
| Substrate Type | Relative SN1 Reactivity | Carbocation Stability |
| Primary (1°) | Very Low | Low |
| Secondary (2°) | Moderate | Moderate |
| Tertiary (3°) | High | High |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the SN1 and SN2 reactivity of this compound.
Experiment 1: SN2 Reaction with Sodium Iodide in Acetone
Objective: To qualitatively determine the rate and regioselectivity of the SN2 reaction of this compound.
Materials:
-
This compound
-
15% solution of sodium iodide in acetone
-
1-chlorobutane (as a control)
-
1-bromobutane (as a control)
-
Test tubes
-
Water bath
Procedure:
-
Label three clean, dry test tubes.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
To the first test tube, add 4-5 drops of 1-chlorobutane.
-
To the second test tube, add 4-5 drops of 1-bromobutane.
-
To the third test tube, add 4-5 drops of this compound.
-
Stopper and shake all three tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone).[13]
-
Record the time it takes for a precipitate to appear in each tube.
-
If no reaction is observed at room temperature after 5-10 minutes, gently warm the tubes in a water bath (around 50°C) and observe for any changes.[13]
Expected Outcome: A precipitate of NaBr will form rapidly in the test tube containing this compound, indicating a facile SN2 reaction at the C-Br bond. The reaction will be significantly faster than that of 1-chlorobutane. Product analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the major product as 1-iodo-2-chlorobutane.
Experiment 2: SN1 Reaction with Silver Nitrate (B79036) in Ethanol (B145695)
Objective: To qualitatively assess the rate of the SN1 reaction of this compound.
Materials:
-
This compound
-
2% solution of silver nitrate in ethanol
-
2-bromobutane (B33332) (as a control)
-
2-bromo-2-methylpropane (B165281) (tert-butyl bromide, as a control)
-
Test tubes
-
Water bath
Procedure:
-
Label three clean, dry test tubes.
-
Add 2 mL of the 2% silver nitrate in ethanol solution to each test tube.
-
To the first test tube, add 4-5 drops of 2-bromo-2-methylpropane.
-
To the second test tube, add 4-5 drops of 2-bromobutane.
-
To the third test tube, add 4-5 drops of this compound.
-
Stopper and shake all three tubes.
-
Observe the tubes for the formation of a precipitate (silver bromide or silver chloride).[11]
-
Record the time it takes for a precipitate to appear in each tube.
-
If no reaction is observed at room temperature, warm the tubes in a water bath.
Expected Outcome: The 2-bromo-2-methylpropane will show a rapid formation of a precipitate, indicative of a fast SN1 reaction. The 2-bromobutane will react more slowly. This compound is expected to show little to no reaction at room temperature, and only a very slow reaction upon heating, confirming its low reactivity under SN1 conditions.[11][12] Any reaction that does occur would likely involve the formation of a secondary carbocation at C2 with the loss of Cl⁻, as this is more stable than the primary carbocation that would result from the loss of Br⁻.
Visualizations
Reaction Mechanisms
Caption: SN2 (concerted) vs. SN1 (stepwise) reaction pathways.
Experimental Workflow
Caption: Workflow for comparing SN1 and SN2 reactivity.
Logical Relationship of Reactivity Factors
Caption: Factors influencing SN1 vs. SN2 reactivity for this substrate.
Conclusion
The performance of this compound in nucleophilic substitution reactions is heavily skewed towards the SN2 pathway . The presence of a primary carbon bonded to an excellent leaving group (bromide) makes this site highly susceptible to a concerted, backside attack by a nucleophile. Conversely, the substrate is poorly suited for the SN1 pathway due to its inability to form a stable carbocation intermediate. Any SN1 reactivity would be exceptionally slow and likely proceed through the formation of a secondary carbocation via the cleavage of the C-Cl bond. For synthetic applications requiring nucleophilic substitution on this molecule, conditions that favor the SN2 mechanism (polar aprotic solvent, strong nucleophile) should be employed to ensure a high yield and predictable regioselectivity at the carbon bearing the bromine atom.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reaction of Silver Nitrate with Bromobutane Isomers [chemedx.org]
- 12. Solvolysis of Bromobutane Isomers [chemedx.org]
- 13. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
Unraveling Reaction Pathways: A Computational Comparison of 1-Bromo-2-Chlorobutane Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. This guide provides a comparative analysis of the four primary reaction mechanisms for 1-bromo-2-chlorobutane—SN1, SN2, E1, and E2—supported by illustrative computational data and detailed theoretical experimental protocols.
At a Glance: Comparing Reaction Mechanisms
The reaction of this compound with a nucleophile/base can proceed through competing substitution (SN1, SN2) and elimination (E1, E2) pathways. The preferred mechanism is dictated by factors such as the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. Computational chemistry provides powerful tools to dissect these pathways by calculating key energetic parameters.[1][2]
Table 1: Comparative Analysis of Reaction Mechanisms for this compound (Illustrative Data)
| Parameter | SN1 | SN2 | E1 | E2 |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Carbocation Intermediate | Yes (Secondary) | No | Yes (Secondary) | No |
| Stereochemistry | Racemization | Inversion of configuration | Zaitsev's Rule | Zaitsev's Rule (typically) |
| Nucleophile/Base Strength | Weak nucleophile favored | Strong nucleophile favored | Weak base favored | Strong, bulky base favored |
| Solvent Polarity | Polar protic | Polar aprotic | Polar protic | Aprotic favored |
| Activation Energy (ΔG‡) (kcal/mol) | 20-25 | 15-20 | 22-27 | 18-23 |
| Enthalpy of Reaction (ΔH) (kcal/mol) | -5 to -10 | -10 to -15 | 5 to 10 | 8 to 13 |
Note: The activation energies and enthalpies of reaction are illustrative values based on typical ranges for these reaction types and are not from a specific published computational study on this compound.
Delving into the Mechanisms: A Visual Guide
Computational methods, such as Density Functional Theory (DFT), allow for the visualization of reaction pathways and the characterization of transition states.[3] The following diagrams illustrate the logical flow of the four competing mechanisms for this compound.
References
A Comparative Kinetic Study: 1-Bromo-2-chlorobutane vs. 1-Chlorobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of 1-bromo-2-chlorobutane and 1-chlorobutane (B31608), focusing on their reactivity in nucleophilic substitution reactions. While experimental kinetic data for 1-chlorobutane is well-established, this guide offers a predictive analysis for this compound based on fundamental principles of organic chemistry, given the current absence of direct comparative kinetic studies in readily available literature.
Executive Summary
1-Chlorobutane is a primary alkyl halide that typically undergoes nucleophilic substitution via the S(_N)2 mechanism. Its reaction rates are well-documented and serve as a benchmark for comparison. In contrast, this compound, a vicinal dihalide, presents a more complex kinetic profile. The presence of two different halogens on adjacent carbons introduces competing factors that influence its reactivity. The carbon-bromine bond is inherently weaker and bromide is a better leaving group than chloride, suggesting a potentially faster reaction rate at the C1 position. However, the adjacent chloro group exerts an electron-withdrawing inductive effect, which can modulate the reactivity. Furthermore, the potential for neighboring group participation by the bromine atom could significantly impact the reaction mechanism and rate.
Comparative Data Presentation
This section summarizes the available quantitative data for the reaction of 1-chlorobutane and provides a qualitative prediction for the reactivity of this compound based on established chemical principles.
Physical and Chemical Properties
A fundamental understanding of the physical properties of these compounds is crucial for designing and interpreting kinetic studies.
| Property | This compound | 1-Chlorobutane |
| Molecular Formula | C₄H₈BrCl[1][2] | C₄H₉Cl[3][4][5] |
| Molecular Weight | 171.46 g/mol [1][2] | 92.57 g/mol |
| Boiling Point | Not readily available | 77-78 °C[3][4][5] |
| Density | Not readily available | 0.886 g/mL at 25 °C[3][4] |
| Structure | CH₃CH₂CH(Cl)CH₂Br | CH₃CH₂CH₂CH₂Cl |
Kinetic Data
The following table presents the experimentally determined second-order rate constant for the S(_N)2 reaction of 1-chlorobutane with sodium iodide in acetone (B3395972) (a Finkelstein reaction). A qualitative prediction for this compound is provided, considering the factors discussed below.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵[6] | 1 |
| This compound | NaI | Acetone | 25 | Predicted to be faster than 1-chlorobutane | > 1 |
Prediction Rationale for this compound:
The prediction of a faster reaction rate for this compound is based on two key factors:
-
Leaving Group Ability: The carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[6] In a nucleophilic substitution reaction, the bond to the leaving group is broken in the rate-determining step, meaning a better leaving group leads to a faster reaction.
-
Inductive Effect: The chlorine atom on the adjacent carbon exerts an electron-withdrawing inductive effect. This effect can slightly decrease the nucleophilicity of the reaction center at C1 by pulling electron density away. However, the dominant factor in this case is expected to be the superior leaving group ability of bromide.
It is important to note that this is a qualitative prediction. The actual rate constant would need to be determined experimentally.
Theoretical Considerations for this compound Reactivity
The reactivity of this compound in nucleophilic substitution reactions is influenced by several factors that are not present in 1-chlorobutane.
Inductive Effect
The electronegative chlorine atom at the C2 position will exert an electron-withdrawing inductive effect (-I effect) on the C1 carbon. This effect reduces the electron density at the reaction center, potentially making it more electrophilic but also potentially destabilizing the transition state of an S(_N)2 reaction. The overall impact of this inductive effect on the reaction rate is generally considered to be less significant than the leaving group ability.[7][8]
Neighboring Group Participation (NGP)
The bromine atom at C1 has lone pairs of electrons and is suitably positioned to act as an internal nucleophile, displacing the chloride at C2. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, would proceed through a cyclic bromonium ion intermediate.[9][10][11] If NGP occurs, it can lead to an enhanced reaction rate and retention of stereochemistry at the reaction center. The likelihood of NGP depends on the reaction conditions and the nature of the external nucleophile.
Experimental Protocols
To experimentally determine and compare the kinetic data, the following detailed protocol for a Finkelstein reaction is provided. This method is suitable for monitoring the progress of the S(_N)2 reaction of both 1-chlorobutane and this compound with sodium iodide in acetone.
Experiment: Kinetics of the S(_N)2 Reaction of Alkyl Halides with Sodium Iodide in Acetone
Objective: To determine the second-order rate constant for the reaction of 1-chlorobutane and this compound with sodium iodide in acetone.
Materials:
-
1-Chlorobutane (reagent grade)
-
This compound (reagent grade)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of 1-chlorobutane, this compound, and sodium iodide in anhydrous acetone of known concentrations (e.g., 0.1 M).
-
Temperature Control: Equilibrate the stock solutions and additional acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: To start the reaction, mix equal volumes of the respective alkyl halide and sodium iodide solutions in a reaction flask and begin timing.
-
Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a specific volume (e.g., 5 mL) of the reaction mixture and immediately quench the reaction by adding it to a flask containing a known volume of deionized water.
-
Titration: The unreacted iodide in the quenched aliquot is then titrated with a standardized solution of sodium thiosulfate. A starch solution is used as an indicator, with the endpoint being the disappearance of the blue-black color.
-
Data Analysis: The concentration of iodide at each time point is calculated from the titration data. These values are then used to determine the rate of the reaction and the second-order rate constant (k) using the integrated rate law for a second-order reaction:
1/[A]t - 1/[A]₀ = kt
where [A]t is the concentration of the reactant at time t, [A]₀ is the initial concentration, and k is the rate constant.
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the rate of nucleophilic substitution.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic experiment.
Conclusion
References
- 1. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 108200-18-6| [benchchem.com]
- 3. 1-Chlorobutane - Wikipedia [en.wikipedia.org]
- 4. 1-Chlorobutane | 109-69-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. grokipedia.com [grokipedia.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary haloalkanes in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The information presented is supported by experimental data and includes detailed methodologies for key experiments, offering valuable insights for reaction design and optimization in organic synthesis and drug development.
Data Presentation: A Quantitative Look at Reactivity
The reactivity of haloalkanes is fundamentally dictated by their structure. The substitution pattern at the alpha-carbon (the carbon atom bonded to the halogen) creates significant differences in reaction rates across different mechanistic pathways.
Nucleophilic Substitution Reactions (SN1 & SN2)
Nucleophilic substitution reactions involve the replacement of the halogen atom by a nucleophile. The mechanism can be either unimolecular (SN1) or bimolecular (SN2), largely depending on the structure of the haloalkane.
Table 1: Relative Rates of SN1 Solvolysis for Various Alkyl Bromides
| Alkyl Bromide | Structure | Classification | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
The data clearly indicates that the rate of SN1 reactions dramatically increases with increasing substitution at the alpha-carbon. Tertiary haloalkanes react millions of times faster than primary haloalkanes via this mechanism due to the greater stability of the tertiary carbocation intermediate formed in the rate-determining step.[1]
Table 2: Qualitative Comparison of Relative Rates for SN2 Reactions
| Haloalkane Class | Relative Rate | Primary Reason |
| Methyl | Fastest | Minimal steric hindrance |
| Primary | Fast | Low steric hindrance |
| Secondary | Slow | Increased steric hindrance |
| Tertiary | Does not occur | Severe steric hindrance |
In contrast to SN1 reactions, the rate of SN2 reactions is inversely proportional to the degree of substitution at the alpha-carbon.[2][3] This is due to steric hindrance, which impedes the backside attack of the nucleophile required for the concerted SN2 mechanism.[2][3]
Elimination Reactions (E1 & E2)
Elimination reactions, which result in the formation of an alkene, also exhibit distinct reactivity patterns based on the haloalkane structure.
Table 3: Qualitative Comparison of Relative Rates for E1 and E2 Reactions
| Haloalkane Class | E1 Relative Rate | E2 Relative Rate |
| Primary | Does not occur | Slow |
| Secondary | Moderate | Moderate |
| Tertiary | Fastest | Fast |
Tertiary haloalkanes are the most reactive in both E1 and E2 reactions.[4] The E1 reactivity mirrors the SN1 trend, as it also proceeds through a carbocation intermediate.[4][5] The stability of the resulting alkene is a key factor in E2 reactions, and more substituted alkenes, which are generally more stable, are formed from tertiary haloalkanes.
Experimental Protocols
The following are detailed methodologies for determining the reaction rates of haloalkanes in substitution and elimination reactions.
Protocol 1: Determination of SN1 Solvolysis Rates by Titration
This method monitors the production of hydrohalic acid (HBr or HCl) over time during the solvolysis of a haloalkane.
Materials:
-
Tertiary haloalkane (e.g., tert-butyl chloride)
-
Secondary haloalkane (e.g., isopropyl chloride)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the haloalkane in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place the reaction mixture in a constant temperature bath to maintain a stable temperature (e.g., 25°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the sample with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Repeat steps 3-7 until the reaction is complete or for a sufficient duration.
-
The concentration of the haloalkane at each time point can be calculated from the amount of acid produced. A plot of ln[Haloalkane] versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (k).[1]
Protocol 2: Determination of SN2 Reaction Rates by Monitoring Precipitation
This method is suitable for SN2 reactions where a salt precipitates from the solution, such as the reaction of alkyl bromides with sodium iodide in acetone (B3395972).
Materials:
-
Primary, secondary, and tertiary alkyl bromides (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane)
-
15% solution of sodium iodide in acetone
-
Test tubes and a stopwatch
Procedure:
-
Place a known volume (e.g., 2 mL) of the sodium iodide in acetone solution into separate, dry test tubes for each haloalkane.
-
Add a few drops of each alkyl bromide to its respective test tube simultaneously and start the stopwatch.
-
Shake the tubes to ensure mixing.
-
Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for the first appearance of a precipitate in each tube. The shorter the time, the faster the reaction rate.
Protocol 3: Determination of E1 and E2 Reaction Rates using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)
GC and NMR can be used to monitor the disappearance of the starting haloalkane and the appearance of the alkene product(s) over time.
Materials:
-
Haloalkane substrate
-
Base/solvent system (e.g., potassium hydroxide in ethanol (B145695) for E2, or a protic solvent like ethanol for E1)
-
Internal standard for GC analysis
-
GC instrument with a suitable column
-
NMR spectrometer
-
Thermostatted reaction vessel
Procedure:
-
Set up the reaction in a thermostatted vessel with a known concentration of the haloalkane and the base/solvent.
-
At specific time intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing the base with acid or by rapid cooling).
-
For GC analysis, add a known amount of an internal standard to the quenched aliquot and inject it into the GC. The peak areas of the haloalkane and the alkene product(s) can be used to determine their concentrations relative to the internal standard.
-
For NMR analysis, the quenched aliquot can be directly analyzed. The integration of characteristic peaks for the haloalkane and the alkene(s) in the ¹H NMR spectrum can be used to determine their relative concentrations.
-
Plot the concentration of the haloalkane versus time to determine the reaction rate.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and the factors influencing the reactivity of haloalkanes.
Caption: The SN1 mechanism proceeds in two steps, with the formation of a stable carbocation intermediate.
Caption: The SN2 mechanism is a single, concerted step involving a backside attack by the nucleophile.
Caption: Elimination reactions can proceed through a two-step E1 mechanism or a concerted E2 mechanism.
Caption: A summary of factors influencing the competition between substitution and elimination pathways.
References
Comparative Analysis of C-Br vs. C-Cl Bond Cleavage in 1-bromo-2-chlorobutane
This guide provides a detailed comparison of the cleavage characteristics of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-2-chlorobutane. The analysis is based on fundamental chemical principles and supported by experimental data from analogous compounds, offering predictive insights into the reactivity of this specific molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound presents an interesting case for studying competitive bond cleavage due to the presence of two different halogen atoms on adjacent carbons. The selective cleavage of one C-X bond over the other is crucial for designing specific synthetic routes and understanding reaction mechanisms. This guide will explore the factors governing the differential reactivity of the C-Br and C-Cl bonds, focusing on bond dissociation energies, leaving group abilities, and fragmentation patterns in mass spectrometry.
Theoretical Framework: Factors Influencing Bond Cleavage
The preferential cleavage of the C-Br bond over the C-Cl bond in this compound is predicted by fundamental principles of chemical bonding and reactivity. The primary factors include:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This is attributed to the larger atomic radius of bromine, which results in a longer and less effective orbital overlap with carbon compared to chlorine.
-
Polarizability: Bromine is more polarizable than chlorine. This means its electron cloud is more easily distorted, which can help stabilize the transition state of reactions involving bond cleavage.
-
Leaving Group Ability: In nucleophilic substitution and elimination reactions, the better leaving group is the one that is more stable as an anion. The bromide ion (Br⁻) is larger and its negative charge is dispersed over a greater volume, making it more stable and thus a better leaving group than the chloride ion (Cl⁻).
Experimental Data and Comparative Analysis
While specific experimental data for this compound is not extensively available in the literature, data from analogous haloalkanes strongly supports the preferential cleavage of the C-Br bond.
Bond Dissociation Energies (BDEs)
The energy required to homolytically cleave a bond is a direct measure of its strength. A lower BDE indicates a weaker bond that is more easily broken.
| Bond Type | Compound | Bond Dissociation Energy (kcal/mol) | Reference |
| C-Br | CH₃CH₂-Br | 70 | |
| C-Cl | CH₃CH₂-Cl | 83.5 | |
| C-Br | (CH₃)₂CH-Br | 68 | |
| C-Cl | (CH₃)₂CH-Cl | 81 |
Table 1: Comparison of C-Br and C-Cl Bond Dissociation Energies in representative primary and secondary haloalkanes.
The data in Table 1 clearly shows that C-Br bonds are significantly weaker (by approximately 13-15 kcal/mol) than C-Cl bonds in similar chemical environments. This substantial energy difference strongly suggests that under thermolytic or photolytic conditions, the C-Br bond in this compound would cleave preferentially.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the rate of reaction is highly dependent on the leaving group ability of the halide. The relative rates of reaction for alkyl bromides and alkyl chlorides with a common nucleophile provide a quantitative measure of this difference.
| Substrate | Nucleophile | Solvent | Relative Rate (k_Br / k_Cl) | Reference |
| CH₃CH₂-X | I⁻ | Acetone | ~50 | |
| (CH₃)₂CH-X | C₂H₅O⁻ | Ethanol | ~100 |
Table 2: Relative rates of nucleophilic substitution for alkyl bromides versus alkyl chlorides.
As shown in Table 2, alkyl bromides consistently react much faster than their corresponding alkyl chlorides, often by a factor of 50 to 100. This is a direct consequence of the superior leaving group ability of the bromide ion. Therefore, in a reaction of this compound with a nucleophile, substitution at the C-Br bond is expected to be the overwhelmingly favored pathway.
Mass Spectrometry Fragmentation
In electron ionization mass spectrometry (EI-MS), molecules are fragmented, and the resulting ions are detected. The fragmentation patterns are dictated by the relative strengths of the chemical bonds. The bond most likely to break is the weakest one. For haloalkanes, the initial fragmentation is often the loss of the halogen atom.
| Compound | Predominant α-cleavage | Key Fragment Ions (m/z) |
| 1-Bromobutane | Loss of Br• | 57 ([C₄H₉]⁺) |
| 1-Chlorobutane | Loss of Cl• | 57 ([C₄H₉]⁺) |
| This compound | Predicted: Loss of Br• | 121/123 ([M-Br]⁺) |
Table 3: Predicted mass spectrometry fragmentation of this compound based on analogous compounds.
Based on the weaker C-Br bond, the most prominent initial fragmentation for this compound under EI-MS conditions is expected to be the loss of a bromine radical (Br•) to form the [M-Br]⁺ ion, which would appear as a characteristic isotopic doublet at m/z 121 and 123. The loss of a chlorine radical (Cl•) to form the [M-Cl]⁺ ion would be a much less favorable process.
Logical Analysis of Bond Cleavage Preference
The following diagram illustrates the logical flow, from fundamental atomic properties to the predicted outcome of preferential C-Br bond cleavage.
Figure 1: Factors influencing preferential C-Br vs. C-Cl bond cleavage.
Experimental Protocols
To experimentally verify the predicted reactivity of this compound, the following protocols can be employed.
Protocol 1: Competitive Nucleophilic Substitution
Objective: To determine the relative rates of substitution at the C-Br and C-Cl positions.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.15 M solution of NaI in anhydrous acetone.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of the this compound solution.
-
Heat the solution to 50°C.
-
Add 50 mL of the NaI solution to the flask and start a timer.
-
Withdraw 1 mL aliquots from the reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding it to 5 mL of cold deionized water and extracting with 2 mL of diethyl ether.
-
Analyze the organic layer of each aliquot by GC-MS to identify and quantify the starting material, the C-Br substitution product (1-iodo-2-chlorobutane), and the C-Cl substitution product (1-bromo-2-iodobutane).
-
Plot the concentration of reactants and products over time to determine the reaction kinetics and the product distribution ratio.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis
Objective: To analyze the fragmentation pattern and identify the most likely initial bond cleavage.
Instrumentation:
-
A high-resolution mass spectrometer with an electron ionization source.
Procedure:
-
Introduce a small sample of this compound into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the key fragment ions.
-
Specifically, look for the relative intensities of the [M-Br]⁺ ion (at m/z 121/123) and the [M-Cl]⁺ ion (at m/z 165/167/169, considering isotopes of Br and Cl).
-
The ion with the higher relative abundance will indicate the more favorable bond cleavage pathway.
Conclusion
Based on a comprehensive analysis of fundamental chemical principles and supporting data from analogous compounds, the C-Br bond in this compound is significantly more labile than the C-Cl bond. This is due to its lower bond dissociation energy and the superior leaving group ability of the bromide ion. Experimental verification through competitive nucleophilic substitution reactions or mass spectrometry is expected to confirm that reactions involving bond cleavage will occur preferentially at the C-Br position. This understanding is critical for the strategic design of synthetic pathways utilizing this compound as a starting material or intermediate.
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-2-chlorobutane: A Procedural Guide
The proper disposal of 1-Bromo-2-chlorobutane, a halogenated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. As a compound containing both bromine and chlorine, it is classified as a halogenated organic waste and requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound and to implement appropriate safety measures. Based on data for similar halogenated hydrocarbons, the following precautions should be taken.
Table 1: Summary of Safety and Handling Information for Halogenated Hydrocarbons
| Parameter | Guideline |
| Primary Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4] |
| In case of a Spill | Evacuate unnecessary personnel. Remove all ignition sources.[1][2] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][5][6][7] Collect the absorbed material and any contaminated soil into a suitable, labeled container for hazardous waste disposal.[2][5][6] Do not allow the spill to enter drains or waterways.[6][8] |
| Storage of Waste | Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][5] The storage area should be a designated satellite accumulation area for hazardous waste.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1][2][3] The following is a general procedural workflow for its disposal.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container.[4][9] The container should be in good condition and have a secure, tight-fitting lid.[4][5]
-
The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."[4] Also, indicate the approximate volume or mass of the waste.[9]
-
-
Accumulation:
-
Disposal Request:
-
Once the container is nearly full (typically around 75-80% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Final Disposal Method:
-
The most common and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9] This process is designed to destroy the organic components and manage the resulting acidic halogen gases.
-
Alternative technologies like molten salt oxidation may also be used, which can effectively decompose halogenated hydrocarbons.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: Spill Cleanup and Decontamination
This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting.
1. Immediate Response: 1.1. Alert personnel in the immediate area of the spill. 1.2. If the substance is flammable, extinguish all nearby ignition sources.[1][5] 1.3. Ensure adequate ventilation to disperse vapors, preferably within a chemical fume hood.[1]
2. Personal Protective Equipment (PPE): 2.1. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
3. Spill Containment and Absorption: 3.1. Contain the spill using a spill kit or absorbent materials. 3.2. Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[2][5][6][7]
4. Collection of Waste: 4.1. Carefully collect the absorbed material using non-sparking tools.[3][12] 4.2. Place the collected waste into a durable, sealable, and properly labeled container for hazardous waste.[2][5][6]
5. Decontamination: 5.1. Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste. 5.2. Place all contaminated items, including gloves and absorbent pads, into the hazardous waste container.
6. Final Steps: 6.1. Securely seal the waste container. 6.2. Store the container in the satellite accumulation area for pickup by EHS or a licensed waste disposal service.[4] 6.3. Wash hands thoroughly with soap and water after the cleanup is complete.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. bucknell.edu [bucknell.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Bromo-2-chlorobutane
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-2-chlorobutane.
Hazard Identification and Summary
This compound is a dihalogenated alkane.[2] While specific toxicity data is limited, it is prudent to assume it shares hazards with similar halogenated hydrocarbons. These hazards include:
-
Flammability: Flammable liquid and vapor.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][6] Inhalation of vapors may cause dizziness or suffocation.[4]
-
Harmful if Swallowed: May be harmful if swallowed.[7]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[3]
Table 1: Chemical and Physical Properties of Related Compounds
| Property | 1-Bromo-4-chlorobutane | 1-Bromobutane |
| Molecular Formula | C4H8BrCl | C4H9Br |
| Molecular Weight | 171.46 g/mol [1] | 137.03 g/mol [6] |
| Appearance | Colorless liquid[5] | Colorless to light brown liquid[6] |
| Boiling Point | 80 - 82 °C @ 30 mmHg[5] | 101.3 °C[6] |
| Flash Point | 60 °C (140 °F)[4][5] | 18 °C[6] |
| Density | 1.488 g/mL[8] | 1.276 g/cm³[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a risk of splashing.[5][9] | Protects against splashes and vapors that can cause serious eye damage.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton®) tested according to EN 374.[9] Breakthrough time of the glove material should be considered. | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[3] | Protects skin from exposure.[3] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[6] If a fume hood is not available or ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[5] | Prevents inhalation of harmful vapors.[3] |
Operational Plan: Safe Handling and Storage
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Conduct all transfers and manipulations of this compound within a chemical fume hood.[6]
-
Use non-sparking tools and explosion-proof equipment.[5][10]
-
Ground and bond all containers when transferring the material to prevent static electricity buildup.[6][10]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Keep the chemical away from ignition sources such as heat, sparks, and open flames.[3][10] No smoking in the handling area.[3]
-
-
Storage:
Disposal Plan
Logical Relationship Diagram for Disposal
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Classification: This material and its containers must be treated as hazardous waste.[11]
-
Containerization:
-
Liquid Waste: Collect any unused this compound and contaminated solutions in a clearly labeled, sealed, and chemically compatible container designated for halogenated organic waste.
-
Solid Waste: Place all contaminated disposable PPE (gloves, etc.) and spill cleanup materials into a separate, clearly labeled, sealed container for solid hazardous waste.
-
-
Disposal:
-
Dispose of all waste materials through a licensed and approved hazardous waste disposal company.[11]
-
Do not dispose of this chemical down the drain.[5]
-
Empty containers may retain flammable and hazardous residues and should be disposed of in the same manner as the chemical.[3]
-
Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[5]
-
Emergency Procedures
Table 3: Emergency Response Protocols
| Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area and remove all ignition sources.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material.[4] Collect the material using non-sparking tools and place it in a suitable container for hazardous waste disposal.[5] Ventilate the area thoroughly. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3][4] Do not use a heavy water stream.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] |
References
- 1. This compound | C4H8BrCl | CID 13663921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 108200-18-6| [benchchem.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
